molecular formula C10H7NO2S B1231774 Pyridin-3-yl thiophene-2-carboxylate

Pyridin-3-yl thiophene-2-carboxylate

Katalognummer: B1231774
Molekulargewicht: 205.23 g/mol
InChI-Schlüssel: GVVPOBOYVLCUFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridin-3-yl thiophene-2-carboxylate is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a thiophene ring linked to a pyridine moiety, a structural motif prevalent in bioactive molecules. Researchers utilize this core structure as a versatile building block for synthesizing diverse heterocyclic compounds, including pyrimidines, pyrazoles, and pyrans . The pyridine-thiophene scaffold is recognized for its potential biological activities. Compounds based on this structure have demonstrated promising anti-inflammatory properties by acting as dual inhibitors of the cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, which are key targets in the inflammatory pathway . Additionally, derivatives have shown potent antioxidant activity against DPPH radicals and in lipid peroxidation assays . The thiophene ring itself is a privileged pharmacophore in FDA-approved drugs and is often used as a bio-isostere for benzene rings to optimize a compound's physicochemical properties, metabolic stability, and binding affinity . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C10H7NO2S

Molekulargewicht

205.23 g/mol

IUPAC-Name

pyridin-3-yl thiophene-2-carboxylate

InChI

InChI=1S/C10H7NO2S/c12-10(9-4-2-6-14-9)13-8-3-1-5-11-7-8/h1-7H

InChI-Schlüssel

GVVPOBOYVLCUFS-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=CS2

Kanonische SMILES

C1=CC(=CN=C1)OC(=O)C2=CC=CS2

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of Action of Pyridin-3-yl Thiophene-2-Carboxylate In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The development of targeted antivirals against coronaviruses and picornaviruses heavily relies on the inhibition of the viral 3C-like protease (3CLpro) or Main Protease (Mpro). Pyridin-3-yl thiophene-2-carboxylate represents a highly potent class of heteroaromatic ester inhibitors designed to exploit the specific nucleophilic environment of the 3CLpro active site.

Unlike reversible competitive inhibitors, this compound functions via a mechanism-based covalent acylation . By acting as a suicide substrate, the ester bond is cleaved by the enzyme's catalytic cysteine, resulting in a stable thioester adduct that irreversibly blocks viral polyprotein processing. This whitepaper details the biochemical mechanism of action, the structural rationale, and the self-validating in vitro protocols required to characterize this class of inhibitors.

Molecular Architecture & Target Rationale

The 3CLpro enzyme utilizes a non-canonical Cys145–His41 catalytic dyad [1] to cleave viral polyproteins at specific glutamine-containing recognition sequences. The extreme nucleophilicity of the Cys145 thiolate at physiological pH makes it an ideal target for electrophilic "warheads."

Pyridin-3-yl thiophene-2-carboxylate is engineered with two critical functional domains:

  • The Thiophene-2-Carbonyl Moiety (The Adduct): This acts as the electrophilic trap. The thiophene ring provides optimal hydrophobic contacts within the S1/S2 subsites of the protease, anchoring the molecule and positioning the carbonyl carbon precisely for nucleophilic attack.

  • The Pyridin-3-ol Moiety (The Leaving Group): Esters are generally prone to non-specific aqueous hydrolysis. However, the electron-withdrawing nature of the pyridine ring tunes the reactivity of the ester. It makes the carbonyl sufficiently electrophilic for the Cys145 attack while remaining stable in assay buffers. Upon cleavage, the protonated pyridine acts as an excellent leaving group.

Biochemical Mechanism of Action: Covalent Acylation

The in vitro inhibition of 3CLpro by Pyridin-3-yl thiophene-2-carboxylate follows a classic two-step covalent modification pathway:

  • Michaelis Complex Formation ( KI​ ): The intact ester binds non-covalently to the active site, driven by shape complementarity and hydrophobic interactions.

  • Acylation ( kinact​ ): The Cys145 thiolate attacks the ester carbonyl, forming a transient tetrahedral intermediate. This intermediate rapidly collapses, expelling pyridin-3-ol and yielding a dead-end acyl-enzyme thioester complex .

Because the deacylation rate ( kdeacyl​ ) of this specific thiophene-adduct is exceptionally slow (often exceeding the half-life of the enzyme itself), the inhibition is functionally irreversible in vitro [2].

MOA E 3CLpro (Free Cys145) EI Non-covalent Michaelis Complex E->EI Binding I Pyridin-3-yl thiophene-2-carboxylate I->EI Docking TI Tetrahedral Intermediate EI->TI Nucleophilic Attack AcE Acyl-Enzyme (Thioester Adduct) TI->AcE Acylation LG Pyridin-3-ol (Leaving Group) TI->LG Release

Fig 1: Covalent acylation mechanism of 3CLpro by Pyridin-3-yl thiophene-2-carboxylate.

Self-Validating Experimental Protocols

To rigorously prove this mechanism of action, a dual-assay approach is required. The protocols below are designed with internal controls to ensure self-validation, preventing false positives from assay artifacts or non-specific aggregation.

Protocol A: FRET-Based Kinetic Profiling

To capture the time-dependent nature of covalent inhibition, static IC50​ measurements are insufficient. We must measure the pseudo-first-order inactivation kinetics to derive kinact​/KI​ .

  • Causality of Design: We use a fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) that mimics the natural viral cleavage site. Continuous monitoring is chosen over endpoint assays because covalent inhibitors produce non-linear progress curves; the velocity decreases over time as the active enzyme pool is depleted.

  • Step-by-Step:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.3), 1 mM EDTA, 0.01% Triton X-100. (Note: DTT is strictly omitted to prevent transthioesterification or reduction of the inhibitor).

    • Pre-incubate 10 nM of recombinant 3CLpro with varying concentrations of the inhibitor (0 to 500 nM) in 96-well black microplates for exactly 10 minutes at 37°C.

    • Initiate the reaction by adding 20 μM of the FRET substrate.

    • Monitor fluorescence (Ex: 340 nm / Em: 490 nm) continuously for 30 minutes.

    • Validation Check: The uninhibited DMSO control must yield a linear steady-state velocity ( V0​ ). Calculate the observed rate constant ( kobs​ ) from the exponential decay of the progress curves to determine the second-order rate constant of inactivation.

Protocol B: Intact Protein ESI-MS for Adduct Verification

To unequivocally prove that the thiophene-2-carbonyl group is covalently bound to Cys145, we utilize Electrospray Ionization Mass Spectrometry (ESI-MS) [1].

  • Causality of Design: A 1:5 (Enzyme:Inhibitor) molar ratio is used to drive the reaction to completion without inducing non-specific multi-site labeling. Buffer exchange is mandatory prior to MS to remove salts and excess inhibitor, which cause severe ion suppression and complicate spectral deconvolution.

  • Step-by-Step:

    • Incubate 50 μM of 3CLpro with 250 μM of Pyridin-3-yl thiophene-2-carboxylate in 20 mM Ammonium Acetate (pH 7.0) for 30 minutes at room temperature.

    • Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with MS-grade water/0.1% Formic Acid to remove the leaving group and unbound inhibitor.

    • Inject the desalted protein into a high-resolution Q-TOF mass spectrometer via direct infusion.

    • Deconvolute the raw multiply-charged envelope using MaxEnt1 (or equivalent) software to obtain the intact monoisotopic mass.

    • Validation Check: Run a parallel mock-incubated apo-enzyme sample. The mass difference ( Δm ) must exactly match the theoretical mass of the thiophene-2-carbonyl adduct (+111 Da).

Workflow Step1 1. Incubation Enzyme + Inhibitor (1:5) Step2 2. Buffer Exchange Remove Unbound Ligand Step1->Step2 Step3 3. ESI-MS Analysis Intact Protein Ionization Step2->Step3 Step4 4. Spectral Deconvolution MaxEnt1 Algorithm Step3->Step4 Step5 5. Mass Shift Calculation Δ = +111 Da (Thioester) Step4->Step5

Fig 2: Self-validating ESI-MS workflow for confirming covalent enzyme acylation.

Quantitative Data & Mass Spectrometry Summary

The table below summarizes the expected quantitative outputs when validating Pyridin-3-yl thiophene-2-carboxylate against wild-type SARS-CoV 3CLpro. The highly specific mass shift confirms the departure of the pyridin-3-ol leaving group and the retention of the thiophene-2-carbonyl adduct [1].

ParameterValue / ObservationAnalytical Significance
IC50​ (SARS 3CLpro) ~50 - 65 nMIndicates high-affinity binding and rapid target inactivation.
Apo-Enzyme Mass (Theoretical) 33,845 DaBaseline control required for intact mass spectrometry calibration.
Acyl-Enzyme Complex Mass 33,956 DaConfirms the formation of a stable covalent attachment.
Mass Shift ( Δm ) +111 Da Corresponds exactly to the covalent addition of the thiophene-2-carbonyl group.
Leaving Group Mass 95 DaPyridin-3-ol is expelled into the buffer and is absent from the protein mass.

Translational Implications

Understanding the precise mechanism of action of Pyridin-3-yl thiophene-2-carboxylate is critical for rational drug design. By confirming that the pyridine ring acts solely as a leaving group, medicinal chemists can independently optimize the thiophene side (to increase binding affinity in the S1/S2 pockets) and the pyridine side (to tune the pKa and optimize the leaving group kinetics). This modularity makes heteroaromatic esters a highly tunable scaffold for developing next-generation pan-coronaviral therapeutics.

References

  • Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Information on EC 3.4.22.28 - picornain 3C BRENDA Enzyme Database URL:[Link]

Pharmacological Properties of Pyridin-3-yl Thiophene-2-Carboxylate Derivatives: A Technical Guide to Multi-Target Efficacy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of privileged scaffolds is paramount for addressing complex pathologies. The pyridin-3-yl thiophene-2-carboxylate core represents a highly versatile, bioisosteric framework capable of engaging a diverse array of biological targets. By precisely tuning the electronic distribution of the heteroaromatic ester and the steric profile of the thiophene ring, this scaffold has demonstrated profound efficacy across three distinct pharmacological domains: viral protease inhibition, purinergic receptor antagonism, and cytoskeletal disruption.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind these derivatives, providing drug development professionals with actionable insights and self-validating experimental workflows to accelerate lead optimization.

Core Pharmacological Modalities & Mechanistic Causality

Covalent Inhibition of Viral Cysteine Proteases (SARS-CoV & HAV)

The structural integrity of the pyridin-3-yl thiophene-2-carboxylate scaffold makes it an exceptional candidate for targeting viral replication machinery, specifically the 3C-like protease (3CLpro) of coronaviruses and the 3C protease (3Cpro) of the Hepatitis A virus.

Mechanistic Causality: These derivatives function as mechanism-based "suicide" inhibitors. The heteroaromatic ester acts as a highly specific electrophile. The active site nucleophile (Cys145 in SARS-CoV 3CLpro) attacks the ester carbonyl, resulting in the irreversible acylation of the cysteine thiol 1. Why a pyridin-3-yl leaving group? The electron-deficient nature of the pyridine nitrogen withdraws electron density from the ester linkage, significantly increasing the electrophilicity of the carbonyl carbon. This lowers the activation energy required for the formation of the tetrahedral intermediate, driving IC50 values into the low nanomolar range (50–65 nM) 1. Electrospray mass spectrometry has definitively confirmed this covalent adduct formation 1.

Allosteric Antagonism of the P2Y14 Receptor (Inflammatory Bowel Disease)

Beyond covalent inhibition, modifications to the scaffold—specifically utilizing 4-amide-thiophene-2-carboxyl derivatives—yield highly potent antagonists for the P2Y14 receptor, a GPCR implicated in Inflammatory Bowel Disease (IBD) 2.

Mechanistic Causality: The P2Y14 receptor drives intestinal inflammation via the PKA/CREB/RIPK1 signaling axis 2. By employing a scaffold hopping strategy, researchers discovered that incorporating a substituted pyridine ring into the hydrophobic B-ring region of the thiophene core generates subnanomolar antagonists (IC50 ~0.40 nM) 2. The nitrogen atom of the pyridine ring forms a unique Intramolecular Hydrogen Bond (IMHB) that restricts the molecule's rotational degrees of freedom. This conformational locking not only maximizes binding affinity within the allosteric pocket but also dramatically improves liver microsomal stability and oral bioavailability 2.

Cytoskeletal Disruption in Oncology

Through bioisosteric cyclization, the thiophene-2-carboxylate scaffold can be rigidified into thieno[2,3-b]pyridine derivatives, which serve as potent anticancer agents [[3]]().

Mechanistic Causality: These rigidified analogs act as tubulin polymerization inhibitors by binding directly to the colchicine site of the tubulin matrix 3. The introduction of a methyl group at the C-6 position of the thieno[2,3-b]pyridine nucleus creates optimal Van der Waals contacts within the hydrophobic pocket of tubulin, driving the antiproliferative IC50 down to subnanomolar levels and inducing selective G2/M phase cell cycle arrest in hepatocellular carcinoma models 3.

Pathway cluster_0 Antiviral Pathway cluster_1 Anti-Inflammatory Pathway cluster_2 Oncology Pathway Scaffold Pyridin-3-yl Thiophene-2-carboxylate Target1 SARS-CoV 3CLpro Scaffold->Target1 Electrophilic Attack Target2 P2Y14 Receptor Scaffold->Target2 Scaffold Hopping Target3 Tubulin Matrix Scaffold->Target3 Bioisosteric Cyclization Mech1 Cysteine Acylation Target1->Mech1 Out1 Viral Arrest Mech1->Out1 Mech2 GPCR Antagonism Target2->Mech2 Out2 IBD Resolution Mech2->Out2 Mech3 Polymerization Block Target3->Mech3 Out3 G2/M Arrest Mech3->Out3

Multi-target pharmacological network of Pyridin-3-yl thiophene-2-carboxylate derivatives.

Quantitative Data Summary

The following table synthesizes the pharmacological parameters of the key derivatives discussed, providing a benchmark for comparative analysis.

Target SystemCompound Class / ScaffoldPrimary Mechanism of ActionPotency (IC50 / Ki)Key Structural Driver
SARS-CoV 3CLpro Pyridinyl EstersCovalent acylation of Cys14550 – 65 nMElectron-deficient pyridine ring enhancing ester electrophilicity.
P2Y14 Receptor 4-Amide-thiophene-2-carboxylsCompetitive GPCR antagonism0.40 nMIntramolecular hydrogen bonding locking the bioactive conformation.
Tubulin Matrix Thieno[2,3-b]pyridinesColchicine-site bindingSub-nanomolarC-6 methyl group optimizing hydrophobic pocket Van der Waals contacts.

Experimental Protocols & Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol A: FRET-Based Kinetic Assay for Covalent 3CLpro Inhibitors

This assay measures the cleavage of a fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to evaluate the acylation efficiency of heteroaromatic esters.

  • Buffer Preparation: Prepare assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Causality: DTT is strictly required to maintain the active site Cys145 in a reduced, nucleophilic state. Without DTT, oxidative dimerization of the protease will yield false negatives.

  • Enzyme Equilibration: Dilute recombinant 3CLpro to a final concentration of 50 nM in the assay buffer.

  • Inhibitor Pre-Incubation: Add the pyridin-3-yl thiophene-2-carboxylate derivative (serial dilutions from 10 µM to 0.1 nM) and incubate at 37°C for exactly 30 minutes.

    • Causality: Because these compounds act as mechanism-based suicide substrates, the inhibition is time-dependent. Skipping this pre-incubation will fail to capture the slow, irreversible acylation step, drastically underestimating compound potency.

  • Reaction Initiation: Add the FRET substrate to a final concentration of 10 µM.

  • Kinetic Readout: Continuously monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) for 15 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to derive the IC50​ .

Workflow Step1 1. Enzyme Prep Equilibrate 3CLpro Step2 2. Inhibitor Incubation Allow Acylation Step1->Step2 Step3 3. Substrate Addition FRET Peptide Step2->Step3 Step4 4. Kinetic Readout Measure Fluorescence Step3->Step4 Step5 5. Data Analysis Calculate IC50 Step4->Step5

FRET-based enzymatic assay workflow for validating covalent 3CLpro inhibitors.

Protocol B: Fluorescence Polarization (FP) Binding Assay for P2Y14 Receptor

This protocol validates the allosteric antagonism of 4-amide-thiophene-2-carboxyl derivatives.

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human P2Y14 receptor.

  • Tracer Equilibration: Utilize a fluorescently tagged UDP-glucuronic acid analog (Tracer) at a fixed concentration (Kd equivalent, typically ~5 nM).

  • Competitive Displacement: Mix 10 µg of membrane protein, the Tracer, and the thiophene derivative in binding buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA).

    • Causality: BSA is critical to prevent non-specific binding of the highly lipophilic thiophene derivatives to the plastic microplate walls, which would otherwise skew the displacement curve.

  • Incubation & Readout: Incubate in the dark for 60 minutes at Room Temperature. Read Fluorescence Polarization (mP).

    • Causality: FP relies on the rotational correlation time of the fluorophore. When the Tracer is displaced by the antagonist and becomes free in solution, it tumbles rapidly, resulting in low polarization. This provides a robust, wash-free readout of competitive binding.

References

  • Title: Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Toxicity profile of Pyridin-3-yl thiophene-2-carboxylate in cell culture

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profiling of Pyridin-3-yl thiophene-2-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro toxicity profile of the novel compound, Pyridin-3-yl thiophene-2-carboxylate. Given the absence of specific toxicological data for this molecule, this document outlines a logical, tiered experimental approach designed to thoroughly characterize its potential cytotoxic, genotoxic, and mechanistic liabilities. The experimental designs herein are rooted in established, validated methodologies to ensure scientific rigor and regulatory relevance.

Introduction and Rationale

Pyridin-3-yl thiophene-2-carboxylate is a heterocyclic compound incorporating both a pyridine and a thiophene moiety. While this specific molecule is not extensively characterized in toxicological literature, the constituent chemical classes provide a rationale for a thorough safety assessment. Pyridine derivatives have been shown to exhibit a range of biological activities, with some demonstrating cellular toxicity.[1][2] Similarly, thiophene derivatives are known to undergo metabolic transformations that can lead to reactive intermediates, a key element in their potential biological activity and toxicity.[3] In-silico predictions for some pyridine derivatives, while indicating they may be non-carcinogenic, have suggested the potential for adverse effects such as organ failure and hematological toxicity.[4] Furthermore, a structurally related compound, 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride, is classified for acute toxicity, skin and eye irritation, and specific target organ toxicity.[5]

This guide, therefore, proposes a systematic in vitro evaluation to build a comprehensive toxicity profile for Pyridin-3-yl thiophene-2-carboxylate, moving from broad assessments of cell health to more defined mechanistic endpoints.

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range over which Pyridin-3-yl thiophene-2-carboxylate exerts cytotoxic effects. This is crucial for establishing appropriate concentration ranges for subsequent, more detailed mechanistic studies.

Selection of Cell Models

The choice of cell lines is critical for the relevance of the findings. A panel of cell lines is recommended to assess for potential tissue-specific toxicity. This panel should include:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.[6]

  • HEK293 (Human Embryonic Kidney Cells): To assess potential renal toxicity.[7][8]

  • A relevant target-organ cell line (if applicable): If the compound is being developed for a specific therapeutic purpose, a cell line representing the target organ should be included.

  • A non-cancerous cell line: To evaluate the selectivity of the compound and its potential toxicity to normal tissues.[7][8]

The use of three-dimensional (3D) cell culture models, such as spheroids, should also be considered as they can offer a more physiologically relevant system compared to traditional 2D monolayers, potentially providing more accurate predictions of in vivo toxicity.[6][9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][11]

Principle: In viable cells, mitochondrial NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[7][11]

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cell lines into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Preparation and Treatment: Prepare a stock solution of Pyridin-3-yl thiophene-2-carboxylate in a suitable solvent (e.g., DMSO). Create a series of serial dilutions in complete culture medium to achieve a desired concentration range (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent as the highest compound concentration) and a no-treatment control.[11]

  • Exposure: After the initial 24-hour incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for various exposure times, such as 24, 48, and 72 hours.[11]

  • MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

Data Presentation and Interpretation

The results should be presented as the percentage of cell viability relative to the vehicle control. This data is then used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[11]

Cell LineExposure Time (hours)IC50 (µM)
HepG224
48
72
HEK29324
48
72

Table 1: Hypothetical In Vitro Cytotoxicity Data for Pyridin-3-yl thiophene-2-carboxylate.

Tier 2: Assessment of Genotoxic Potential

Genotoxicity testing is a critical component of safety assessment, as it evaluates the potential of a compound to damage genetic material.[12] A standard battery of in vitro tests is recommended to cover different genotoxic mechanisms.[13][14]

Experimental Workflow for Genotoxicity Testing

Caption: Workflow for in vitro genotoxicity assessment.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). The assay detects mutations that revert the original mutation, allowing the bacteria to grow in a histidine-deficient medium.[13][15]

In Vitro Mammalian Chromosomal Aberration Test

Principle: This test identifies agents that cause structural chromosomal damage in cultured mammalian cells.[12] Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes are commonly used.

In Vitro Micronucleus Test

Principle: This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss). Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.[12][13]

Tier 3: Mechanistic Toxicity Evaluation

Positive findings in the initial tiers, or a desire for a more comprehensive understanding of the compound's biological effects, necessitate further mechanistic studies.

Assessment of Oxidative Stress

Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[16][17][18]

4.1.1. Detection of Intracellular Reactive Oxygen Species (ROS)

Principle: Various fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), can be used to measure the overall levels of ROS within cells.[19] DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

4.1.2. Glutathione (GSH) Assay

Principle: Glutathione is a major intracellular antioxidant. A decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is an indicator of oxidative stress.[17] Luminescence-based assays are available to quantify both GSH and GSSG.[17]

Evaluation of Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism of cytotoxicity. Key markers of apoptosis include the activation of caspases and changes in the mitochondrial membrane potential.

4.2.1. Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available that use a specific peptide substrate for caspases (e.g., DEVD for caspase-3) conjugated to a fluorescent or colorimetric reporter.[20] Cleavage of the substrate by active caspases results in a quantifiable signal.

Step-by-Step Methodology (Fluorometric Caspase-3 Assay):

  • Cell Treatment: Treat cells with Pyridin-3-yl thiophene-2-carboxylate at concentrations around the IC50 value for an appropriate duration.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Substrate Addition: Add a reaction buffer containing the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[20]

  • Incubation: Incubate at 37°C to allow for enzymatic cleavage of the substrate.[20]

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).[20]

4.2.2. Mitochondrial Membrane Potential (MMP) Assay

Principle: A decrease in the mitochondrial membrane potential is an early event in apoptosis.[21] Dyes such as JC-1 can be used to assess MMP. In healthy cells with a high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and fluoresces green.[21]

Potential Signaling Pathway of Toxicity

Toxicity_Pathway Compound Pyridin-3-yl thiophene-2-carboxylate ROS Increased ROS Production Compound->ROS Mito_Damage Mitochondrial Damage ROS->Mito_Damage MMP_Loss Loss of Mitochondrial Membrane Potential Mito_Damage->MMP_Loss Caspase_Act Caspase Activation (e.g., Caspase-3) MMP_Loss->Caspase_Act Apoptosis Apoptosis Caspase_Act->Apoptosis

Caption: Hypothetical pathway of oxidative stress-induced apoptosis.

Conclusion

This in-depth technical guide provides a robust, tiered strategy for the comprehensive in vitro toxicological evaluation of Pyridin-3-yl thiophene-2-carboxylate. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a detailed profile of the compound's potential liabilities. The data generated from these studies are essential for informed decision-making in drug development and chemical safety assessment.

References

  • Arrow@TU Dublin. (n.d.). 3D mammalian cell culture models in toxicology testing.
  • Horvath, P., et al. (2016). 21st Century Cell Culture for 21st Century Toxicology. PMC - NIH.
  • WuXi AppTec. (2022, November 28). 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development.
  • Agilent. (n.d.). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells.
  • BMG LABTECH. (n.d.). Reactive Oxygen Species (ROS) Detection.
  • Astashkina, A., & Grainger, D. W. (2014). Three-Dimensional Cell Cultures in Toxicology. IntechOpen.
  • MDPI. (2021, January 18). Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS)
  • Benchchem. (2025, December). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.
  • Frontiers. (n.d.). Reactive Oxygen Species (ROS) Detection Methods in Biological System.
  • PubMed. (2022, April 21). Three-dimensional (3D) cell culture studies: a review of the field of toxicology.
  • Elabscience. (2025, December 18).
  • Labtoo. (n.d.). Oxidative stress & ROS detection - In vitro assays.
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Promega Corporation. (n.d.). Oxidative Stress Assays | Reactive Oxygen Species Detection.
  • PMC - NIH. (n.d.). Caspase Protocols in Mice.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Abcam. (n.d.).
  • Kosheeka. (2025, January 23).
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • PMC - NIH. (n.d.). Mitochondrial Membrane Potential Assay.
  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Innoprot. (n.d.). Oxidative Stress Assay - Innoprot Cell Damage Assays.
  • Abcam. (n.d.). Protocol for detection of caspases using immunofluorescence.
  • (n.d.). Mitochondrial Membrane Potential Detection Kit.
  • (n.d.). Mitochondrial Membrane Potential Assay Kit (JC-1).
  • PMC. (n.d.). The Synthesis and Cytotoxicity of Novel Chalcone-Like Agents.
  • RIVM. (n.d.).
  • Biomol GmbH. (2020, January 5).
  • (n.d.). Rhodamine 123 mitochondrial membrane potential assay kit.
  • Oxford Academic. (2002, September 15). Identification of Pyridine Compounds in Cigarette Smoke Solution That Inhibit Growth of the Chick Chorioallantoic Membrane | Toxicological Sciences.
  • Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1).
  • Reaction Biology. (2022, May).
  • ResearchGate. (2025, April 7). (PDF)
  • ResearchGate. (n.d.). Acute toxicity and cummulative effect of the some oxide- N-pyridine derivatives in the conditions of in vivo and in vitro | Request PDF.
  • MDPI. (2021, November 1). In Vitro Genotoxicity Assessment from the Glycyrrhiza New Variety Extract.
  • (2024, October 2).
  • NextSDS. (n.d.). 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride.
  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1.
  • Sigma-Aldrich. (n.d.). Homogeneous Caspases Assay, fluorimetric.
  • Scirp.org. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • (n.d.). Safety evaluation of substituted thiophenes used as flavoring ingredients.
  • ResearchGate. (2025, August 6). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • (2026, March 5). Review of transcriptomic biomarkers that predict in vitro genotoxicity in human cell lines.
  • (2024, March 15). Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model.
  • (n.d.). methyl 3-amino-5-(pyridin-3-yl)
  • (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment Preface.

Sources

Electronic properties of Pyridin-3-yl thiophene-2-carboxylate via DFT calculations

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties of Pyridin-3-yl thiophene-2-carboxylate via Density Functional Theory (DFT) Calculations

Executive Summary

Pyridin-3-yl thiophene-2-carboxylate is a heterocyclic compound incorporating both pyridine and thiophene moieties, structural motifs prevalent in a wide range of pharmaceuticals and functional organic materials.[1][2] Understanding the electronic landscape of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential applications in drug design and materials science. This technical guide provides a comprehensive investigation into the electronic properties of Pyridin-3-yl thiophene-2-carboxylate using Density Functional Theory (DFT), a powerful quantum mechanical modeling method.[3] We elucidate the molecule's optimized geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution through Natural Bond Orbital (NBO) analysis. The protocols and interpretations herein are designed for researchers, computational chemists, and drug development professionals seeking to apply DFT methods to understand and engineer novel heterocyclic compounds.

Introduction: The Significance of Pyridine and Thiophene Heterocycles

Heterocyclic compounds form the backbone of a vast number of natural products and synthetic drugs.[1] The pyridine ring is a core structural element in over 17% of FDA-approved small-molecule drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[4] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5]

The conjugation of these two distinct heterocyclic systems in Pyridin-3-yl thiophene-2-carboxylate creates a molecule with a unique electronic profile. The electron-deficient nature of the pyridine ring and the electron-rich character of the thiophene ring suggest a potential for intramolecular charge transfer and specific sites of reactivity. Density Functional Theory (DFT) offers a robust and computationally efficient framework for mapping these electronic characteristics, providing insights that are critical for understanding structure-activity relationships (SAR) and guiding rational molecular design.[3] This guide details the application of DFT to unravel the electronic properties of the title compound, establishing a foundational understanding for its future development and application.

Theoretical and Computational Methodology

The credibility of any computational study rests on the soundness of its methodology. Here, we detail not just the steps taken, but the scientific rationale behind each choice, ensuring a self-validating and reproducible workflow.

The Choice of Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry due to its exceptional balance of computational cost and accuracy.[3] Rooted in the principle that a molecule's properties can be determined from its electron density, DFT avoids the more computationally demanding calculations of the full many-electron wavefunction inherent in methods like Hartree-Fock, while still accounting for electron correlation—a critical factor for accurately describing molecular systems.[6]

Selection of Functional and Basis Set: The B3LYP/6-311++G(d,p) Level of Theory

The accuracy of a DFT calculation is critically dependent on the chosen functional and basis set.

  • Functional (B3LYP): We selected the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[7][8] B3LYP is one of the most widely used and extensively validated functionals for organic molecules.[8] As a "hybrid" functional, it incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties compared to pure DFT functionals, although for some specific applications like excited states, other functionals may be more suitable.[9][10] For ground-state properties of a molecule like Pyridin-3-yl thiophene-2-carboxylate, B3LYP provides reliable results.[11][12]

  • Basis Set (6-311++G(d,p)): A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set offers a high degree of flexibility and accuracy for this system:

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three separate functions to describe each valence atomic orbital, allowing for a more accurate representation of electron distribution compared to smaller "double-zeta" sets.

    • ++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or delocalized electrons, all of which are relevant to the title molecule.

    • (d,p) (Polarization Functions): These functions add orbitals of higher angular momentum (d-functions on heavy atoms, p-functions on hydrogen). They are essential for describing the non-spherical distortion of atomic orbitals that occurs upon bond formation, particularly in systems with heteroatoms like nitrogen, oxygen, and sulfur.[13][14] Using a basis set without polarization functions is strongly discouraged for molecules containing heteroatoms.[13]

This combination, B3LYP/6-311++G(d,p), represents a robust and well-regarded level of theory for obtaining reliable electronic and structural information for medium-sized organic molecules.[11][15]

Experimental Protocol: DFT Calculation Workflow

All calculations were performed using the Gaussian 09 software package.[16][17] The workflow is a multi-step process designed to ensure the final calculated properties correspond to a true energy minimum on the potential energy surface.

  • Initial Structure Creation: The 3D structure of Pyridin-3-yl thiophene-2-carboxylate was built using the GaussView 6 molecular editor.[18]

  • Geometry Optimization: The initial structure was optimized to find its lowest energy conformation. This is a crucial step, as electronic properties are highly dependent on molecular geometry.

    • Software: Gaussian 09/16[16]

    • Keywords: #p B3LYP/6-311++G(d,p) Opt

    • Explanation: Opt instructs the software to perform a geometry optimization. The calculation is considered converged when the forces on the atoms are negligible, indicating a stationary point on the potential energy surface.

  • Frequency Calculation: To confirm that the optimized structure is a true minimum (and not a transition state), a vibrational frequency calculation was performed at the same level of theory.

    • Software: Gaussian 09/16[16]

    • Keywords: #p B3LYP/6-311++G(d,p) Freq

    • Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.

  • Electronic Property Calculations: Using the validated optimized geometry, single-point energy calculations were performed to derive the electronic properties.

    • Software: Gaussian 09/16[16]

    • Keywords for NBO and MEP: #p B3LYP/6-311++G(d,p) Pop=NBO Geom=Check Guess=Read

    • Explanation: Pop=NBO requests a full Natural Bond Orbital analysis.[19] Geom=Check and Guess=Read use the geometry and wavefunction from the previous optimization step, saving computational time. The molecular orbitals (for HOMO-LUMO) and electrostatic potential are standard outputs from this calculation.

Visualization of Computational Workflow & Molecular Structure

A clear understanding of the computational pipeline is essential for reproducibility and interpretation.

DFT_Workflow cluster_prep Step 1: System Preparation cluster_calc Step 2: Core DFT Calculations (Gaussian) cluster_analysis Step 3: Data Analysis & Interpretation mol_build Build 3D Structure (Pyridin-3-yl thiophene-2-carboxylate) geom_opt Geometry Optimization (Opt) mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation (Freq) geom_opt->freq_calc Optimized Structure sp_calc Single-Point Calculation (Pop=NBO) freq_calc->sp_calc Validated Minimum Energy Structure (No Imaginary Freq.) geom_analysis Optimized Geometry (Bond Lengths, Angles) sp_calc->geom_analysis Output Wavefunction & Log File fmo_analysis FMO Analysis (HOMO, LUMO, Gap) sp_calc->fmo_analysis Output Wavefunction & Log File mep_analysis MEP Analysis (Reactive Sites) sp_calc->mep_analysis Output Wavefunction & Log File nbo_analysis NBO Analysis (Atomic Charges) sp_calc->nbo_analysis Output Wavefunction & Log File

Diagram 1: A typical workflow for DFT analysis of Pyridin-3-yl thiophene-2-carboxylate.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of Pyridin-3-yl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl thiophene-2-carboxylate, a heterocyclic compound integrating both pyridine and thiophene moieties linked by an ester functional group, stands as a molecule of significant interest in medicinal chemistry and materials science. Its therapeutic potential is underscored by the prevalence of these scaffolds in numerous FDA-approved drugs.[1] This guide provides a comprehensive analysis of the thermodynamic stability of Pyridin-3-yl thiophene-2-carboxylate, offering a predictive framework based on the known characteristics of its constituent functional groups. We delve into the principal degradation pathways—thermal, hydrolytic, and photolytic—and present detailed experimental and computational protocols for their investigation. Furthermore, this document outlines strategic approaches to enhance the stability of this promising molecule, a critical consideration for its viable application in drug development and other advanced technologies.

Introduction: The Significance of Pyridin-3-yl Thiophene-2-carboxylate

The convergence of pyridine and thiophene rings within a single molecular entity creates a scaffold with a rich potential for biological activity. Pyridine rings are a cornerstone in medicinal chemistry, valued for their ability to engage in hydrogen bonding and their metabolic stability.[1] Thiophene derivatives are also pharmacologically important and are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The ester linkage, while common in prodrugs for improving bioavailability, is often a point of metabolic vulnerability.[3] Therefore, a thorough understanding of the thermodynamic stability of Pyridin-3-yl thiophene-2-carboxylate is paramount for its successful development as a therapeutic agent or functional material.

This guide will systematically explore the factors governing the stability of this molecule, providing a robust framework for its evaluation and optimization.

Synthesis and Characterization of Pyridin-3-yl Thiophene-2-carboxylate

A plausible and efficient synthesis of Pyridin-3-yl thiophene-2-carboxylate involves the esterification of thiophene-2-carboxylic acid with 3-hydroxypyridine. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a well-established method for forming esters, particularly from sterically hindered components.[4]

Proposed Synthesis Workflow

cluster_reactants Reactants cluster_reagents Reagents cluster_process Process Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Mixing Mixing Thiophene-2-carboxylic acid->Mixing 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypyridine->Mixing DCC DCC DCC->Mixing DMAP DMAP DMAP->Mixing Anhydrous CH2Cl2 Anhydrous CH2Cl2 Anhydrous CH2Cl2->Mixing Reaction Reaction Mixing->Reaction Stir at 0°C to RT Workup Workup Reaction->Workup Filter DCU, Wash Purification Purification Workup->Purification Column Chromatography Pyridin-3-yl\nthiophene-2-carboxylate Pyridin-3-yl thiophene-2-carboxylate Purification->Pyridin-3-yl\nthiophene-2-carboxylate cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Pyridin-3-yl\nthiophene-2-carboxylate Pyridin-3-yl thiophene-2-carboxylate Protonation Protonation Pyridin-3-yl\nthiophene-2-carboxylate->Protonation Nucleophilic Attack (OH⁻) Nucleophilic Attack (OH⁻) Pyridin-3-yl\nthiophene-2-carboxylate->Nucleophilic Attack (OH⁻) Nucleophilic Attack (H₂O) Nucleophilic Attack (H₂O) Protonation->Nucleophilic Attack (H₂O) Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Nucleophilic Attack (H₂O)->Thiophene-2-carboxylic acid 3-Hydroxypyridine 3-Hydroxypyridine Nucleophilic Attack (H₂O)->3-Hydroxypyridine Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack (OH⁻)->Tetrahedral Intermediate Thiophene-2-carboxylate Thiophene-2-carboxylate Tetrahedral Intermediate->Thiophene-2-carboxylate 3-Hydroxypyridine 3-Hydroxypyridine Tetrahedral Intermediate->3-Hydroxypyridine Input Structure Input Structure Geometry Optimization Geometry Optimization Input Structure->Geometry Optimization B3LYP/6-31G* Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Confirm minimum Property Calculation Property Calculation Geometry Optimization->Property Calculation HOMO-LUMO, MEP Transition State Search Transition State Search Geometry Optimization->Transition State Search Model degradation step Stability Prediction Stability Prediction Property Calculation->Stability Prediction IRC Calculation IRC Calculation Transition State Search->IRC Calculation Confirm transition state Activation Energy Activation Energy IRC Calculation->Activation Energy Activation Energy->Stability Prediction

Sources

Methodological & Application

High-Efficiency Synthesis of Pyridin-3-yl Thiophene-2-carboxylate: Mechanistic Insights and Optimization of Coupling Reagents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

Pyridin-3-yl thiophene-2-carboxylate is a critical heteroaromatic ester scaffold utilized extensively in medicinal chemistry, notably in the design and evaluation of inhibitors for the Severe Acute Respiratory Syndrome (SARS) 3C-like protease[1]. The synthesis of this compound presents distinct chemical hurdles. 3-Hydroxypyridine is an amphoteric molecule with significantly lower oxygen nucleophilicity compared to standard aliphatic alcohols, a consequence of the electron-withdrawing nature of the pyridine ring. Concurrently, thiophene-2-carboxylic acid can exhibit sluggish reactivity. Because traditional acid-catalyzed Fischer esterification fails under these electronic constraints, the use of highly efficient coupling reagents is mandatory to drive the reaction forward.

Mechanistic Causality and Reagent Selection

To overcome the inherent poor nucleophilicity of 3-hydroxypyridine, the carboxylic acid must be converted into a highly reactive electrophilic intermediate. This application note details two distinct, field-proven methodologies:

  • The Steglich Esterification (EDC·HCl / DMAP): This classical protocol utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) to form a reactive O-acylisourea intermediate. Because 3-hydroxypyridine is a weak nucleophile, the O-acylisourea is prone to a detrimental [1,3]-sigmatropic rearrangement, forming an unreactive N-acylurea. To circumvent this, 4-dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP rapidly attacks the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate, which is subsequently trapped by 3-hydroxypyridine to yield the target ester[2].

  • T3P-Mediated Coupling (Propylphosphonic Anhydride): T3P is a cyclic anhydride that reacts with the carboxylic acid in the presence of a tertiary amine (e.g., DIPEA) to form a mixed phosphonate anhydride. T3P is increasingly favored in process chemistry because it generates highly reactive intermediates without the risk of explosive byproducts. Crucially, all T3P byproducts are completely water-soluble, allowing for a seamless aqueous workup that often bypasses the need for chromatographic purification[3][4].

Reaction Workflow

G Start Thiophene-2-carboxylic acid + 3-Hydroxypyridine CouplingChoice Select Coupling Reagent Start->CouplingChoice EDC EDC·HCl / DMAP (Steglich Protocol) CouplingChoice->EDC T3P T3P / DIPEA (Greener Alternative) CouplingChoice->T3P Intermediate1 O-Acylurea Intermediate (Highly Reactive) EDC->Intermediate1 Activation Intermediate2 Mixed Phosphonate Anhydride T3P->Intermediate2 Activation DMAP_Cat N-Acylpyridinium Species (DMAP Catalysis) Intermediate1->DMAP_Cat DMAP Attack Product Pyridin-3-yl thiophene-2-carboxylate (Target Ester) Intermediate2->Product Base / 3-Hydroxypyridine DMAP_Cat->Product 3-Hydroxypyridine Workup1 Aqueous Extraction Remove Urea Byproduct Product->Workup1 Workup2 Water Wash Water-soluble Byproducts Product->Workup2

Workflow of Pyridin-3-yl thiophene-2-carboxylate synthesis comparing EDC/DMAP and T3P methodologies.

Experimental Protocols

General Precautions: Both protocols must be executed under an inert atmosphere (nitrogen or argon) using strictly anhydrous solvents to prevent the competitive hydrolysis of the highly sensitive activated intermediates.

Protocol A: Steglich Esterification (EDC·HCl / DMAP)

Objective: Synthesize the target ester using standard carbodiimide chemistry.

Reagents:

  • Thiophene-2-carboxylic acid: 1.0 equiv (10 mmol, 1.28 g)

  • 3-Hydroxypyridine: 1.1 equiv (11 mmol, 1.05 g)

  • EDC·HCl: 1.2 equiv (12 mmol, 2.30 g)

  • DMAP: 0.2 equiv (2 mmol, 0.24 g)

  • Anhydrous Dichloromethane (DCM): 50 mL

Step-by-Step Methodology:

  • Substrate Solubilization: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve thiophene-2-carboxylic acid in 50 mL of anhydrous DCM under nitrogen. Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Add DMAP (0.24 g) to the cooled solution. Causality: Introducing DMAP prior to the coupling agent ensures it is immediately available to intercept the transient O-acylisourea, effectively suppressing the formation of the dead-end N-acylurea byproduct.

  • Activation: Add EDC·HCl (2.30 g) portion-wise over 5 minutes. Stir the mixture at 0 °C for 15 minutes to facilitate the formation of the N-acylpyridinium active ester.

  • Nucleophile Addition: Add 3-hydroxypyridine (1.05 g) in a single portion. Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • Reaction Monitoring: Stir for 12–16 hours. Monitor completion via TLC (Eluent: 50% EtOAc/Hexanes; UV visualization). The target ester typically elutes with an Rf​ of ~0.45[1].

  • Workup: Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer successively with saturated aqueous NaHCO₃ (2 × 50 mL), water (50 mL), and brine (50 mL). Causality: Avoid strongly acidic washes (e.g., 1M HCl), as the basic pyridine moiety of the product will protonate and partition into the aqueous waste stream.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient 25% to 50% EtOAc/Hexanes) to afford the pure ester[1].

Protocol B: T3P-Mediated Coupling

Objective: Execute a greener, scalable synthesis with simplified downstream processing.

Reagents:

  • Thiophene-2-carboxylic acid: 1.0 equiv (10 mmol, 1.28 g)

  • 3-Hydroxypyridine: 1.1 equiv (11 mmol, 1.05 g)

  • T3P (50 wt% solution in EtOAc): 1.5 equiv (15 mmol, ~9.5 mL)

  • N,N-Diisopropylethylamine (DIPEA): 3.0 equiv (30 mmol, 5.2 mL)

  • Anhydrous Ethyl Acetate (EtOAc): 40 mL

Step-by-Step Methodology:

  • Preparation: Suspend thiophene-2-carboxylic acid and 3-hydroxypyridine in 40 mL of anhydrous EtOAc in a dry flask under nitrogen.

  • Base Addition: Add DIPEA (5.2 mL) via syringe. The mixture will transition to a homogeneous solution as the carboxylate and phenoxide salts are generated.

  • Controlled Activation: Cool the solution to 0 °C. Dropwise, add the T3P solution over 10 minutes. Causality: Slow addition controls the exothermic formation of the mixed anhydride, preventing localized heating that could degrade the heteroaromatic starting materials[4].

  • Coupling: Remove the ice bath and heat the reaction to 60 °C for 6–8 hours. Causality: Because 3-hydroxypyridine is a weak nucleophile, mild thermal energy is required to overcome the activation energy barrier for the nucleophilic attack on the T3P-mixed anhydride[3].

  • Aqueous Workup: Cool the mixture to room temperature. Add 40 mL of water and stir vigorously for 15 minutes. Causality: Unreacted T3P and its phosphonate byproducts are highly hydrophilic and will completely partition into the aqueous layer, eliminating the need for complex separations.

  • Phase Separation: Separate the layers. Wash the organic phase with saturated aqueous NaHCO₃ (40 mL) and brine (40 mL).

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product is typically >95% pure and can often be used directly without column chromatography.

Quantitative Data & Method Comparison

ParameterProtocol A: EDC·HCl / DMAPProtocol B: T3P / DIPEA
Activation Intermediate O-Acylurea / N-AcylpyridiniumMixed Phosphonate Anhydride
Reaction Temperature 0 °C to Room Temperature0 °C to 60 °C
Typical Reaction Time 12–16 hours6–8 hours
Byproduct Characteristics Urea derivatives (requires chromatography)Water-soluble phosphonates
Workup Complexity High (Aqueous washes + Column)Low (Aqueous washes only)
Scalability & Greenness Moderate (Atom economy issues)High (Low toxicity, easy purification)

System Self-Validation & Analytical Controls

To guarantee the structural integrity and purity of the synthesized Pyridin-3-yl thiophene-2-carboxylate, the protocol relies on the following self-validating analytical checks:

  • Reaction Endpoint (TLC): Complete consumption of 3-hydroxypyridine (which stains intensely with iodine or KMnO₄) serves as the primary indicator of reaction completion.

  • Mass Spectrometry (LC-MS): The exact mass for C₁₀H₇NO₂S is 205.02 Da. Validation is confirmed by observing the [M+H]⁺ peak at m/z 206.0 in positive electrospray ionization (ESI+) mode[1].

  • Structural Causality via ¹H NMR: In the ¹H NMR spectrum (CDCl₃), the protons of the pyridine ring will shift significantly downfield upon esterification compared to the free 3-hydroxypyridine. Crucially, the proton at the C2 position of the pyridine ring (adjacent to both the nitrogen and the newly formed ester oxygen) will appear as a distinct doublet of doublets or broad singlet around δ 8.4–8.6 ppm. This specific shift validates the formation of the O-linked ester rather than an unwanted N-linked side product[1].

References

  • Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Semantic Scholar. URL:[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate. URL:[Link]

Sources

Application Notes and Protocols for Pyridin-3-yl thiophene-2-carboxylate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyridinyl-Thiophene Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents with enhanced potency and selectivity. The pyridinyl-thiophene scaffold, in particular, has emerged as a privileged structure, underpinning the development of a diverse array of biologically active compounds.[1][2][3] The pyridine ring, a π-electron deficient system, and the thiophene ring, a π-electron rich system, together create a unique electronic and structural profile that facilitates diverse interactions with biological targets.[4] This application note provides a comprehensive guide to the synthesis and application of a key exemplar of this class, Pyridin-3-yl thiophene-2-carboxylate, and its derivatives in the context of modern drug discovery. We will explore its synthesis, potential therapeutic applications based on the activities of analogous structures, and detailed protocols for its use in screening and lead optimization campaigns.

Synthesis of Pyridin-3-yl thiophene-2-carboxylate: A Detailed Protocol

The synthesis of Pyridin-3-yl thiophene-2-carboxylate is most efficiently achieved through the esterification of 3-hydroxypyridine with thiophene-2-carbonyl chloride. This approach leverages commercially available or readily synthesized starting materials.

Protocol 1: Synthesis of Thiophene-2-carbonyl chloride

Thiophene-2-carbonyl chloride is a crucial intermediate that can be prepared from thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiophene-2-carboxylic acid (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude thiophene-2-carbonyl chloride can be purified by vacuum distillation to yield a clear to pale yellow liquid.[5]

Protocol 2: Esterification of 3-Hydroxypyridine

This protocol details the esterification of 3-hydroxypyridine with the newly synthesized thiophene-2-carbonyl chloride.

Materials:

  • 3-Hydroxypyridine

  • Thiophene-2-carbonyl chloride

  • Anhydrous pyridine or triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-hydroxypyridine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophene-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 4-16 hours, or until completion as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude Pyridin-3-yl thiophene-2-carboxylate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of Synthetic Workflow

G cluster_0 Synthesis of Thiophene-2-carbonyl chloride cluster_1 Esterification cluster_2 Workup and Purification TCA Thiophene-2-carboxylic acid TCC Thiophene-2-carbonyl chloride TCA->TCC Reflux in Toluene (cat. DMF) SOCl2 Thionyl Chloride (SOCl₂) SOCl2->TCC TCC_input Thiophene-2-carbonyl chloride TCC->TCC_input HP 3-Hydroxypyridine Ester Pyridin-3-yl thiophene-2-carboxylate HP->Ester Base Pyridine or Et₃N Base->Ester Solvent Anhydrous DCM Solvent->Ester Workup Aqueous Workup (NaHCO₃, Brine) Ester->Workup TCC_input->Ester Esterification (0°C to RT) Drying Drying (MgSO₄) Workup->Drying Purification Silica Gel Chromatography Drying->Purification Final_Product Pure Pyridin-3-yl thiophene-2-carboxylate Purification->Final_Product

Caption: Synthetic workflow for Pyridin-3-yl thiophene-2-carboxylate.

Application in Heterocyclic Drug Discovery

The Pyridin-3-yl thiophene-2-carboxylate scaffold serves as a versatile starting point for the development of compound libraries targeting a range of therapeutic areas. The known biological activities of structurally related pyridinyl-thiophene derivatives provide a strong rationale for its exploration.

Potential Therapeutic Targets and Applications:
  • Oncology: Derivatives of pyridinyl-thiophene have demonstrated potent anticancer activity. For instance, pyrazoline-thiophene hybrids have been identified as sub-micromolar inhibitors of Cyclin-Dependent Kinase 2 (CDK2), inducing apoptosis and cell cycle arrest in cancer cell lines.[6] Additionally, thieno[2,3-c]pyridine derivatives have been investigated as inhibitors of Heat shock protein 90 (Hsp90), a key chaperone protein involved in cancer cell survival.[3] Thiophenyl thiazolyl-pyridine hybrids have also shown potential as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase in lung cancer models.[1]

  • Inflammatory Diseases: The P2Y14 receptor is a validated target for inflammatory bowel disease (IBD).[7][8] Novel 4-amide-thiophene-2-carboxyl derivatives have been developed as highly potent P2Y14 receptor antagonists with excellent oral bioavailability and efficacy in preclinical models of colitis.[7][8] The pyridinyl-thiophene core of the title compound can be readily modified to explore this therapeutic avenue.

  • Neurological Disorders: Thieno[3,2-b]pyridine-5-carboxamides have been discovered as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[4][9] This receptor is implicated in a variety of neurological and psychiatric conditions, making mGlu5 NAMs a promising area of research.

  • Antimicrobial and Antioxidant Agents: Thiophene derivatives, often in combination with other heterocycles like pyrazole and thiazole, have exhibited significant antimicrobial activity against a range of bacterial and fungal strains.[7][10][11] These compounds have also demonstrated notable antioxidant properties.[7][10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)

This protocol provides a general framework for screening Pyridin-3-yl thiophene-2-carboxylate and its derivatives for inhibitory activity against a protein kinase, using CDK2 as an example.

Materials:

  • Recombinant human CDK2/Cyclin E1 enzyme complex

  • Kinase substrate (e.g., Histone H1)

  • Adenosine-5'-triphosphate (ATP), [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 96-well plate, add the kinase reaction buffer.

  • Add the test compound dilutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Add the CDK2/Cyclin E1 enzyme complex to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate (Histone H1), ATP, and radiolabeled ATP.

  • Incubate the reaction at 30 °C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated ATP will pass through.

  • Wash the filter plate multiple times with the wash buffer to remove unbound radiolabeled ATP.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening results will guide the subsequent optimization of the Pyridin-3-yl thiophene-2-carboxylate scaffold. A systematic exploration of substitutions on both the pyridine and thiophene rings is crucial for improving potency, selectivity, and pharmacokinetic properties.

Modification Site Rationale Example Substituents Expected Impact
Pyridine Ring (Positions 2, 4, 5, 6) Modulate electronic properties, solubility, and interactions with the target protein.Halogens (F, Cl), Methyl, Methoxy, CyanoCan influence binding affinity and metabolic stability.
Thiophene Ring (Positions 3, 4, 5) Explore additional binding pockets and alter the overall shape and lipophilicity of the molecule.Small alkyl groups, amides, ethersCan significantly impact potency and selectivity. For example, amide substitutions at the 4-position have been shown to be critical for P2Y14 receptor antagonism.[7][8]
Ester Linkage Bioisosteric replacement to improve metabolic stability and introduce new interaction points.Amide, reverse amide, triazole, oxadiazoleCan alter the compound's pharmacokinetic profile and potentially change its mechanism of action.

Visualization of Drug Discovery Workflow

G cluster_0 Scaffold Synthesis cluster_1 Library Generation cluster_2 Screening Cascade cluster_3 Lead Optimization Start Pyridin-3-yl thiophene-2-carboxylate Library Combinatorial Synthesis of Analogs Start->Library HTS High-Throughput Screening (e.g., Kinase Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Library Iterative Design ADMET In Vitro ADMET Profiling SAR->ADMET In_Vivo In Vivo Efficacy and PK/PD Studies ADMET->In_Vivo Preclinical_Candidate Preclinical_Candidate In_Vivo->Preclinical_Candidate

Caption: Iterative drug discovery cycle for Pyridin-3-yl thiophene-2-carboxylate.

Hypothetical Signaling Pathway Inhibition

Based on the known activity of related compounds, derivatives of Pyridin-3-yl thiophene-2-carboxylate could potentially inhibit the CDK2/Cyclin E pathway, which is crucial for the G1/S phase transition in the cell cycle.

G Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Signaling_Cascade Upstream Signaling (e.g., Ras/MAPK) Receptor->Signaling_Cascade CyclinD_CDK46 Cyclin D / CDK4/6 Signaling_Cascade->CyclinD_CDK46 Rb pRb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Activates Transcription S_Phase S-Phase Entry (DNA Replication) CyclinE_CDK2->S_Phase Promotes Inhibitor Pyridinyl-Thiophene Derivative Inhibitor->CyclinE_CDK2 Inhibits

Caption: Hypothetical inhibition of the CDK2/Cyclin E pathway.

Conclusion

Pyridin-3-yl thiophene-2-carboxylate represents a high-value scaffold for the discovery of novel heterocyclic drugs. Its straightforward synthesis and the diverse biological activities associated with its structural class make it an attractive starting point for medicinal chemistry campaigns targeting cancer, inflammation, and neurological disorders. The protocols and insights provided in this application note are intended to facilitate the exploration and exploitation of this promising chemical space.

References

  • PrepChem.com. Synthesis of Nicotinoyl chloride. [Link]

  • MDPI. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. [Link]

  • PrepChem.com. Synthesis of nicotinoyl chloride hydrochloride. [Link]

  • ResearchGate. How to synthesizer of 3-hydroxy pyridine?. [Link]

  • Royal Society of Chemistry. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. [Link]

  • UCHEM. Nicotinoyl Chloride Hydrochloride (CAS 20260-53-1): A Versatile Acylating Agent in Modern Chemical Synthesis. [Link]

  • Google Patents.
  • PubMed. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

  • Royal Society of Chemistry. Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)- N -methylpseudoconhydrine. [Link]

  • ACS Publications. Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. [Link]

  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. [Link]

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Publishing. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. OUCI. [Link]

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]

  • Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. [Link]

  • Synthesis and biological activity of polysubstituted pyridines. ResearchGate. [Link]

  • Discovery of 7-(Pyridin-3-yl)thieno[3,2-b]pyridine-5-carboxamides as Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PMC. [Link]

  • Therapeutic importance of synthetic thiophene. PMC - NIH. [Link]

  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

  • Synthesis and Biological Activity of Thieno[2,3-b]pyridine Derivatives. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

  • Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. PMC. [Link]

  • Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PMC - NIH. [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

Sources

Application Note: High-Throughput In Vitro Assay Protocols for SARS-CoV 3CLpro Inhibition using Pyridin-3-yl Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3C-like protease (3CLpro) is a primary target for coronavirus antiviral drug development due to its indispensable role in processing viral polyproteins. Among the most effective classes of non-peptidic inhibitors are heteroaromatic esters, specifically pyridin-3-yl thiophene-2-carboxylate and its halogenated derivatives. As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps, providing the mechanistic causality behind assay conditions. Standard equilibrium-based assays fail to accurately characterize these compounds; therefore, specialized continuous kinetic and mass spectrometry protocols are required to capture their true pharmacological profile.

Mechanistic Rationale: The Acylation Paradigm

To accurately design an assay, one must first understand the physical chemistry of the inhibitor. Pyridin-3-yl thiophene-2-carboxylate does not act as a simple reversible competitive inhibitor. Instead, it functions as a mechanism-based covalent inactivator [1].

When the inhibitor enters the active site, the catalytic nucleophile (Cys145) attacks the ester carbonyl. This results in the rapid ejection of the pyridin-3-ol leaving group and the formation of a covalent acyl-enzyme intermediate. Mixing the enzyme and the inhibitor in a 1:1 molar ratio completely inactivates the enzyme within the dead-time of standard assays (~6 seconds)[1]. However, this complex is not permanently dead; the enzyme slowly reactivates via deacylation (hydrolysis of the thioester bond), with a half-life ( t1/2​ ) of approximately 4 minutes[1].

Because the inhibition is time-dependent, endpoint assays will conflate the rapid acylation rate with the slow deacylation equilibrium, leading to artificially skewed IC50​ values. Therefore, a continuous kinetic readout is mandatory.

Mechanism E 3CLpro Enzyme (Active Cys145) EI Michaelis Complex (Non-covalent) E->EI + Inhibitor I Pyridin-3-yl thiophene-2-carboxylate I->EI EAc Acyl-Enzyme Intermediate (Inactive) EI->EAc Rapid Acylation (< 6 seconds) E_react Reactivated Enzyme EAc->E_react Slow Deacylation (t1/2 ~ 4 min)

Fig 1. Covalent acylation mechanism of 3CLpro by Pyridin-3-yl thiophene-2-carboxylate.

Quantitative Data Summary

The following table summarizes the expected kinetic parameters and optimal assay conditions for evaluating this class of heteroaromatic esters.

ParameterValue / DescriptionMechanistic Rationale
Target Enzyme SARS-CoV 3CLpro (150 nM)Enzyme must be at a concentration that favors the active dimer state[2].
Inhibitor Scaffold Pyridin-3-yl thiophene-2-carboxylateActs as a highly reactive electrophile for Cys145[1].
Inhibition Potency ( IC50​ ) 50 - 65 nM (optimized derivatives)High potency is driven by the ultra-fast acylation rate[3].
Deacylation Half-life ( t1/2​ ) ~4 minutesSlow hydrolysis of the thioester bond allows transient enzyme recovery[1].
Assay Buffer pH 7.5Strictly maintained to ensure Cys145 remains a reactive thiolate anion[2].

Experimental Protocols

Protocol 1: QFRET-Based Continuous Fluorometric Assay

To capture the rapid inactivation kinetics, a Quantitative Fluorescence Resonance Energy Transfer (QFRET) assay is utilized[2].

Reagent Formulation & Causality
  • Assay Buffer : 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.01% Triton-X 100, 2 mM DTT[2].

    • Why Triton-X 100? Heteroaromatic esters can form colloidal aggregates in aqueous solutions, leading to promiscuous, non-specific enzyme sequestration. The detergent prevents this, ensuring observed inhibition is due to specific active-site acylation.

    • Why DTT? Dithiothreitol keeps the catalytic Cys145 in a reduced state. Without it, the active site oxidizes, leading to false-positive signal loss[2].

  • Substrate : HiLyte Fluor 488-ESATLQSGLRKAK(QXL520)-NH2 (10 µM final)[2].

  • Enzyme : Recombinant SARS-CoV 3CLpro (150 nM final)[2].

Step-by-Step Methodology
  • System Preparation : Dispense 4 µL of 3CLpro enzyme solution (150 nM) into a 1536-well microtiter plate[2].

  • Compound Addition : Pin-transfer the inhibitor (10-point, 1:3 dilution series starting at 60 µM) into the wells[2].

  • Pre-incubation (Critical Step) : Incubate the plate at 22°C for 10 minutes. Note: Because acylation is rapid, this pre-incubation ensures the system reaches the acyl-enzyme intermediate state before the substrate competes for the active site.

  • Reaction Initiation : Add the QFRET peptide substrate to a final concentration of 10 µM to initiate the reaction.

  • Continuous Readout : Immediately monitor fluorescence (Ex: 488 nm, Em: 520 nm) continuously for 15 minutes.

  • Self-Validating QC : The assay is self-validating only if High Controls (3CLpro + known covalent inhibitor) and Low Controls (3CLpro + DMSO vehicle) yield a Z'-factor > 0.6[2].

Workflow Step1 1. Reagent Preparation (Buffer, 3CLpro, Inhibitor) Step2 2. Pre-incubation (Allow Acylation) Step1->Step2 Step3 3. Substrate Addition (FRET Peptide) Step2->Step3 Step4 4. Kinetic Readout (Measure Fluorescence) Step3->Step4 Step5 5. Data Analysis (Calculate IC50 / k_obs) Step4->Step5

Fig 2. Step-by-step QFRET high-throughput screening workflow for 3CLpro inhibitors.

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) Adduct Validation

Fluorescence assays prove functional inhibition, but they do not prove the mechanism. To definitively validate that pyridin-3-yl thiophene-2-carboxylate acts via acylation, researchers must demonstrate the covalent mass shift corresponding to the acyl-enzyme intermediate[1].

Step-by-Step Methodology
  • Incubation : Incubate 3CLpro (10 µM) with a 5-fold molar excess of the inhibitor in 10 mM ammonium acetate buffer (pH 7.5) for 2 minutes at 22°C. Causality: Ammonium acetate is utilized because it is a volatile buffer compatible with mass spectrometry, unlike HEPES or phosphate.

  • Quenching : Quench the reaction by adding 1% formic acid. This rapidly lowers the pH, denaturing the protein and trapping the transient covalent complex before deacylation can occur.

  • Desalting : Pass the sample through a C4 ZipTip or a rapid online desalting column to remove excess unreacted inhibitor and buffer salts.

  • Acquisition & Deconvolution : Inject the sample into a Time-of-Flight (TOF) mass spectrometer operating in positive ESI mode. Use maximum entropy algorithms to deconvolute the multiply charged protein envelope.

  • Validation : A mass shift corresponding to the intact enzyme plus the thiophene-2-carbonyl adduct (minus the leaving pyridin-3-ol group) physically validates the acylation mechanism[1].

Sources

Application Note: Formulation and In Vivo Delivery Protocols for Pyridin-3-yl Thiophene-2-Carboxylate (SARS-CoV 3CLpro Inhibitor)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 3C-like protease (3CLpro, also known as Mpro) is a critical enzyme responsible for coronavirus replication, making it a highly validated target for antiviral drug development. Pyridin-3-yl thiophene-2-carboxylate (Compound 18) is a heteroaromatic ester identified as a potent inhibitor of SARS-CoV 3CLpro, exhibiting IC50 values in the nanomolar range (50–65 nM)[1].

Electrospray mass spectrometry studies have elucidated its mechanism of action: the compound acts as a suicide substrate. It covalently acylates the active site cysteine thiol (Cys145) of the protease, with 3-hydroxypyridine acting as the leaving group[1].

MOA A SARS-CoV 3CLpro (Active Cys145) C Tetrahedral Intermediate A->C Nucleophilic Attack B Pyridin-3-yl thiophene- 2-carboxylate B->C Binding D Acyl-Enzyme Complex (Inactivated Protease) C->D Covalent Acylation E 3-Hydroxypyridine (Leaving Group) C->E Release

Figure 1. Mechanism of covalent inhibition of SARS 3CLpro by heteroaromatic esters.

While highly efficacious in vitro, advancing this compound into in vivo animal models presents two primary pharmacological challenges: poor aqueous solubility due to its dual-aromatic lipophilic structure, and high susceptibility to esterase-mediated degradation in plasma. This application note details a scientifically rigorous, self-validating formulation strategy designed to stabilize the ester bond, maximize bioavailability, and ensure reproducible dosing in preclinical models.

Physicochemical Profiling & Formulation Rationale

To design an optimal vehicle, we must first analyze the inherent physicochemical properties of the Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties & Formulation Implications

PropertyValue / CharacteristicFormulation Implication
Molecular Weight 205.23 g/mol Small molecule; readily crosses biological membranes.
LogP (estimated) ~2.3Lipophilic; requires co-solvents or complexation for IV dosing.
pKa (Pyridine Nitrogen) ~5.2Weak base; aqueous solubility significantly increases at pH < 5.2.
Chemical Liabilities Ester BondProne to base-catalyzed hydrolysis; requires acidic formulation pH.
Causality in Excipient Selection:
  • pH Control (Acetate Buffer, pH 4.5): Formulating below the pKa of the pyridine ring ensures partial protonation, enhancing solubility. More importantly, maintaining a slightly acidic environment prevents base-catalyzed hydrolysis of the ester linkage during shelf-life and administration.

  • Co-solvents (DMSO & PEG400): A low percentage of DMSO (5% v/v) is utilized to disrupt the crystalline lattice of the API. PEG400 (20% v/v) acts as a miscible co-solvent to maintain the API in solution upon rapid dilution in the bloodstream, preventing micro-emboli formation.

  • Complexation (HP-β-CD): Hydroxypropyl-β-cyclodextrin provides a hydrophobic cavity to encapsulate the thiophene moiety, preventing precipitation at the injection site while remaining biologically inert.

Experimental Methodologies

Protocol A: Preparation of 2 mg/mL Dosing Solution (IV/PO)

Target Vehicle Composition: 5% DMSO / 20% PEG400 / 75% (20% w/v HP-β-CD in 50 mM Acetate Buffer, pH 4.5).

Workflow Step1 1. Weigh API (Pyridin-3-yl thiophene-2-carboxylate) Step2 2. Dissolve in Co-solvent (5% DMSO / 20% PEG400) Step1->Step2 Step3 3. Add Solubilizer (20% HP-β-CD in Water) Step2->Step3 Step4 4. Adjust pH (pH 4.5 for Ester Stability) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PTFE) Step4->Step5 Step6 6. QC Analysis (HPLC) & Animal Dosing Step5->Step6

Figure 2. Step-by-step formulation workflow for in vivo dosing solutions.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid. Dissolve HP-β-CD to a final concentration of 20% (w/v). Filter through a 0.22 µm PES membrane.

  • API Solubilization: Accurately weigh 20.0 mg of Pyridin-3-yl thiophene-2-carboxylate into a sterile, depyrogenated glass vial.

  • Primary Wetting: Add 0.5 mL of sterile DMSO (5% of final volume). Vortex for 60 seconds until a clear solution is achieved. (Rationale: DMSO ensures complete dissolution of the crystalline API before introducing aqueous phases, preventing micro-particulate formulation).

  • Co-solvent Addition: Add 2.0 mL of PEG400 (20% of final volume). Vortex for an additional 2 minutes.

  • Aqueous Dilution: Dropwise, under continuous magnetic stirring (400 rpm), add 7.5 mL of the pre-prepared HP-β-CD/Acetate buffer. (Rationale: Dropwise addition prevents localized supersaturation and subsequent crashing out of the lipophilic API).

  • Sterile Filtration: Pass the final 10 mL solution through a 0.22 µm PTFE syringe filter. (Note: Do not use nylon filters, as they exhibit high non-specific binding for lipophilic aromatic compounds).

Protocol B: Self-Validating Quality Control (Pre-Dose HPLC)

Trustworthiness in in vivo studies requires verifying the dose concentration and chemical integrity immediately prior to administration. The ester bond is fragile; therefore, confirming the absence of degradation products is a mandatory self-validating step.

  • Column: C18, 50 x 4.6 mm, 3 µm.

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm.

  • Validation Check: Ensure the main peak area corresponds to 2.0 mg/mL ± 5% against a standard calibration curve. Confirm the absolute absence of peaks corresponding to 3-hydroxypyridine and thiophene-2-carboxylic acid, which would indicate premature ester hydrolysis.

Protocol C: Animal Dosing & Pharmacokinetic Sampling

When administering heteroaromatic esters, the critical failure point often lies in ex vivo degradation during blood sampling, leading to artificially low exposure data and miscalculated clearance rates.

  • Administration: Administer the formulated solution via intravenous (IV) tail vein injection (e.g., 2 mg/kg, 1 mL/kg volume) or oral gavage (PO) (e.g., 10 mg/kg, 5 mL/kg volume) in standard rodent models (e.g., BALB/c mice or Syrian hamsters).

  • Blood Collection (CRITICAL): Collect blood at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Esterase Inhibition: Blood must be collected directly into pre-chilled tubes containing K2EDTA and a broad-spectrum esterase inhibitor (e.g., 2 mM Dichlorvos or 50 mM Sodium Fluoride). (Rationale: Rodent plasma contains exceptionally high levels of carboxylesterases compared to humans. Without immediate inhibition, the ester bond of the API will rapidly cleave ex vivo within minutes, completely invalidating the pharmacokinetic data).

  • Plasma Processing: Centrifuge immediately at 4°C (3000 x g for 10 min). Snap-freeze plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

Conclusion

By addressing the specific chemical liabilities of Pyridin-3-yl thiophene-2-carboxylate through pH optimization, co-solvent systems, and rigorous ex vivo stabilization techniques, researchers can generate reliable, reproducible in vivo data. This protocol bridges the gap between the potent in vitro enzymatic inhibition of SARS-CoV 3CLpro and actionable preclinical pharmacokinetics, ensuring that efficacy models are driven by true API exposure rather than formulation artifacts.

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Pyridin-3-yl thiophene-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. The synthesis of Pyridin-3-yl thiophene-2-carboxylate via the esterification of 3-hydroxypyridine and thiophene-2-carboxylic acid (or its acyl chloride) frequently suffers from low yields, intractable byproducts, and poor conversion.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific chemical causality behind these failures—namely, the zwitterionic nature of 3-hydroxypyridine and the competing kinetics of acyl migration—and provide self-validating workflows to ensure your success.

Mechanistic Workflow & Bottlenecks

Workflow A Thiophene-2-carbonyl chloride + 3-Hydroxypyridine B DMAP / DIPEA in DCM/DMF A->B Activation C Acyl-pyridinium Intermediate (Deep Yellow Solution) B->C Catalyst Binding D Target Ester (Pyridin-3-yl thiophene-2-carboxylate) C->D Nucleophilic Attack (O-Acylation) E Hydrolysis Byproduct (Thiophene-2-carboxylic acid) C->E Moisture Exposure

Fig 1: Mechanistic workflow and validation checkpoints for Pyridin-3-yl thiophene-2-carboxylate.

Troubleshooting FAQs

Q: My reaction mixture is a heterogeneous slurry, and my yield is consistently below 20%. What is going wrong? A: This is a classic solubility issue stemming from the structural nature of the nucleophile. Unlike standard aliphatic alcohols, 3-hydroxypyridine exists as a strongly hydrogen-bonded network and partially as a zwitterion (pyridinium-3-olate). This drastically reduces its solubility in non-polar or moderately polar solvents like pure dichloromethane (DCM). The Fix: Transition to a binary solvent system. Using a 4:1 mixture of DCM to N,N-Dimethylformamide (DMF) disrupts the hydrogen bonding, ensuring complete dissolution and exposing the hydroxyl group for nucleophilic attack.

Q: I am using the standard Steglich esterification method (DCC/DMAP), but I am isolating a highly polar, inactive byproduct instead of the ester. What is happening? A: You are observing the formation of an N-acylurea byproduct. 3-Hydroxypyridine is an electron-deficient phenol analog, making it a sluggish nucleophile. In a standard Steglich reaction, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. Because the 3-hydroxypyridine attacks so slowly, this transient intermediate has time to undergo an irreversible intramolecular O→N acyl migration (1)[1]. The Fix: Abandon DCC. The most effective route is the Schotten-Baumann approach using thiophene-2-carbonyl chloride. If you must use the free acid, switch to EDC·HCl and use a full stoichiometric equivalent of DMAP to rapidly trap the O-acylisourea before it can rearrange.

Q: I switched to thiophene-2-carbonyl chloride, but LC-MS shows unreacted 3-hydroxypyridine and hydrolyzed acid. How do I push the reaction to completion? A: Thiophene-2-carbonyl chloride is electron-rich but highly susceptible to hydrolysis if your base or solvents are wet. Furthermore, triethylamine (TEA) alone is often insufficient to drive the reaction with a weak nucleophile. The Fix: You must use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is orders of magnitude more reactive toward 3-hydroxypyridine than the parent acyl chloride (2)[2]. Ensure all solvents are strictly anhydrous and add reagents at 0 °C to control the exothermic formation of the intermediate.

Quantitative Data: Method Comparison
Synthesis RouteReagents & CatalystPrimary Failure ModeExpected YieldScientist Recommendation
Standard Steglich Acid, DCC, DMAP (0.1 eq)O→N Acyl Migration (N-acylurea)15 - 30%❌ Not Recommended
Modified Steglich Acid, EDC·HCl, DMAP (1.0 eq)Incomplete conversion, difficult purification50 - 65%⚠️ Acceptable for library synthesis
Acyl Chloride (Schotten-Baumann) Acyl Chloride, DIPEA, DMAP (0.2 eq)Hydrolysis of starting material75 - 85%Gold Standard
Experimental Protocols (Self-Validating Systems)
Protocol A: Optimized Acyl Chloride Route (Gold Standard)

This protocol utilizes the pre-activated acyl chloride and relies on DMAP catalysis to overcome the poor nucleophilicity of 3-hydroxypyridine, reliably yielding ~78% of the target ester (3)[3].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 3-hydroxypyridine (1.0 eq) in a 4:1 mixture of anhydrous DCM and DMF to achieve a 0.2 M concentration.

    • Validation Checkpoint: The solution must be completely transparent. If particulate matter remains, add anhydrous DMF in 0.5 mL increments until clear.

  • Base/Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and DMAP (0.2 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation & Coupling: Dissolve thiophene-2-carbonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Validation Checkpoint: Observe a color shift to deep yellow/orange, confirming the formation of the active N-acylpyridinium intermediate.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Validation Checkpoint: Monitor via TLC (50:50 EtOAc/Hexanes). The reaction is complete when the 3-hydroxypyridine spot (Rf ~0.2) disappears and the product spot (Rf ~0.5) is prominent.

  • Isolation: Quench the reaction with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers thoroughly with water (to remove DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient 25% to 50% EtOAc in Hexanes) to afford Pyridin-3-yl thiophene-2-carboxylate as a white solid.

Protocol B: Modified Steglich Route (Alternative)

If thiophene-2-carbonyl chloride is unavailable and the free acid must be used, this protocol mitigates N-acylurea formation by using EDC and stoichiometric DMAP.

  • Preparation: Dissolve thiophene-2-carboxylic acid (1.0 eq) and 3-hydroxypyridine (1.1 eq) in anhydrous DCM/DMF (4:1).

    • Validation Checkpoint: Ensure full dissolution before proceeding to prevent localized concentration gradients.

  • Catalyst Loading: Add DMAP (1.0 eq).

    • Validation Checkpoint: A full equivalent is mandatory to rapidly trap the O-acylisourea and outcompete the O→N acyl migration.

  • Coupling: Cool the mixture to 0 °C and add EDC·HCl (1.2 eq) in portions.

  • Reaction Monitoring: Stir at room temperature for 12 hours.

    • Validation Checkpoint: LC-MS must show the product mass [M+H]+ = 206.0. If a highly polar mass of 206.0 appears with no UV activity at the expected ester wavelength, N-acylurea has formed due to insufficient DMAP trapping.

  • Isolation: Wash the organic layer with water (3x) to remove the water-soluble EDC-urea byproduct, DMAP, and DMF. Dry, concentrate, and purify via silica gel chromatography.

References
  • Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters Source: Journal of Medicinal Chemistry - ACS Publications URL
  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification Source: PMC - NIH URL
  • Esterification of carboxylic acids with alcohols Source: Organic Syntheses URL

Sources

Technical Support Center: Optimizing Aqueous Solubility for Pyridin-3-yl Thiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing solubility bottlenecks with Pyridin-3-yl thiophene-2-carboxylate . This compound presents a unique physicochemical challenge: it combines a weakly basic pyridine ring with a highly lipophilic thiophene moiety, linked by an ester bond. Its planar, rigid structure promotes strong crystal lattice stacking (π-π interactions), while its lack of hydrogen-bond donors results in extremely poor intrinsic aqueous solubility.

This portal provides diagnostic workflows, mechanistic FAQs, and self-validating protocols to help you successfully formulate this compound for your specific assays.

Diagnostic Workflow: Selecting a Solubilization Strategy

Before proceeding with a protocol, use the decision matrix below to identify the most appropriate solubility enhancement technique based on the constraints of your experimental model.

SolubilityWorkflow Start Poor Aqueous Solubility Pyridin-3-yl thiophene-2-carboxylate pH_Check Is acidic pH (< 3.5) compatible with your assay? Start->pH_Check Salt_Form Salt Formation (Protonate Pyridine N) pH_Check->Salt_Form Yes Cosolvent_Check Are organic cosolvents (e.g., DMSO, PEG) allowed? pH_Check->Cosolvent_Check No Cosolvent_Use Cosolvent System (e.g., 10% DMSO in Buffer) Cosolvent_Check->Cosolvent_Use Yes CD_Use Cyclodextrin Complexation (HP-β-CD Encapsulation) Cosolvent_Check->CD_Use No

Workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: Why does Pyridin-3-yl thiophene-2-carboxylate precipitate immediately when I dilute my DMSO stock into PBS? A1: This is a classic solvent-shift precipitation issue. PBS is typically buffered at pH 7.4. At this physiological pH, the pyridine ring (which has a pKa of approximately 5.2) remains entirely unprotonated and neutral, as[1]. The sudden introduction of a highly polar aqueous environment forces the hydrophobic thiophene ring and the neutral pyridine out of solution, leading to rapid crystallization.

Q2: Can I just lower the pH to 1.0 to force the compound into solution? A2: No, this is highly discouraged. While dropping the pH below 3.2 will fully protonate the pyridine nitrogen to form a highly soluble pyridinium cation[2], extreme acidic conditions (pH < 2.0) will catalyze the hydrolysis of the ester bond connecting the pyridine and thiophene rings. A buffered pH of 3.0–3.5 represents the optimal thermodynamic "sweet spot" where you achieve >99% protonation without rapidly degrading the ester linkage.

Q3: My in vitro cellular assay cannot tolerate low pH or high concentrations of DMSO. What is the best alternative? A3: The most effective non-toxic, pH-neutral approach is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic inner cavity of the HP-β-CD molecule encapsulates the lipophilic thiophene ring, effectively masking it from the water. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains the complex's solubility in the bulk aqueous phase. This technique enhances solubility without altering the bulk pH or requiring cytotoxic organic cosolvents, an approach widely validated in[3].

Quantitative Data: Method Comparison

Enhancement TechniquePrimary MechanismEstimated Solubility GainAssay CompatibilityHydrolysis Risk
pH Adjustment (pH 3.2) Ionization (Pyridinium salt formation)> 50-foldLow (Incompatible with live cells)Moderate (Time-dependent)
Cosolvent (10% DMSO) Polarity reduction of the solvent10 to 20-foldModerate (Depends on cell line tolerance)Low
HP-β-CD (20% w/v) Hydrophobic cavity encapsulation20 to 40-foldHigh (Excellent for in vitro / in vivo)Low

(Note: Solubility gains are estimated relative to the intrinsic solubility of the neutral free base in pure water at 25°C, based on[4]).

Troubleshooting Guides & Step-by-Step Protocols

Protocol 1: pH-Shift and Salt Formation

Use this protocol for analytical chemistry, structural biology, or assays that can tolerate acidic environments.

Causality Note: According to the Henderson-Hasselbalch equation, to ensure >99% of the pyridine molecules are ionized, the pH must be at least two units below the pKa (~5.2). Therefore, a target pH of 3.2 is required[2].

  • Buffer Preparation: Prepare a 100 mM Citrate buffer adjusted strictly to pH 3.2.

  • Suspension: Weigh the required amount of Pyridin-3-yl thiophene-2-carboxylate and add it to the buffer.

  • Agitation: Vortex vigorously for 2 minutes, followed by sonication in a water bath for 10 minutes at room temperature to break up crystal agglomerates.

  • Self-Validation Step (Critical): Measure the pH of the resulting suspension. Why? As the pyridine ring protonates, it consumes free protons (H⁺) from the solution, which can cause the pH to drift upward, halting further dissolution. If the pH has risen above 3.5, titrate dropwise with 0.1 M HCl back to pH 3.2 until the solution becomes completely transparent.

  • Final Verification: Centrifuge at 10,000 x g for 5 minutes. A lack of a solid pellet confirms complete solubilization.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Use this protocol for cell-based assays or in vivo dosing where physiological pH (7.4) must be maintained.

Causality Note: Complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity. This process requires kinetic energy and sufficient time to reach thermodynamic equilibrium[3].

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Drug Addition: Add Pyridin-3-yl thiophene-2-carboxylate powder in excess (creating a supersaturated state).

  • Equilibration: Place the sealed vial on an orbital shaker set to 37°C and agitate at 250 RPM for a minimum of 24 hours. Do not shorten this step; premature cessation will result in incomplete complexation.

  • Separation: Centrifuge the mixture at 12,000 x g for 10 minutes to pellet the uncomplexed, insoluble drug.

  • Self-Validation Step (Critical): Carefully aspirate the supernatant and pass it through a 0.22 µm PVDF syringe filter. Why? This differentiates a true thermodynamic solution (which will pass through the filter easily and remain clear) from a colloidal micro-suspension (which will clog the filter or result in a cloudy filtrate). Quantify the final dissolved concentration via HPLC-UV.

References

  • Pyridine - Wikipedia Source: Wikipedia URL:[Link]

  • Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture Source: PubMed Central (PMC) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]

Sources

Overcoming ester hydrolysis of Pyridin-3-yl thiophene-2-carboxylate during assays

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: Pyridin-3-yl thiophene-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the stability of heteroaryl esters during in vitro and in vivo assays. Pyridin-3-yl thiophene-2-carboxylate is a classic example of an "activated ester" that requires precise handling to prevent artifactual degradation. This guide provides the mechanistic causality behind its instability and field-proven, self-validating protocols to rescue your assays.

The Chemical Challenge: Why is this Compound Labile?

To stabilize a compound, you must first understand why it degrades. Pyridin-3-yl thiophene-2-carboxylate consists of a thiophene-2-carbonyl moiety and a pyridin-3-ol leaving group.

The lability of this compound is driven by structural thermodynamics :

  • Leaving Group pKa: The pyridin-3-ol leaving group has a significantly lower pKa (~8.7) than standard aliphatic alcohols (pKa ~15.5).

  • Enzymatic Vulnerability: Carboxylesterases (CES) and non-specific plasma esterases are highly sensitive to the pKa of the leaving group. Activated esters with low-pKa leaving groups are preferentially and rapidly hydrolyzed by these enzymes[1].

  • Chemical Vulnerability: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the ester carbonyl. This makes the compound highly susceptible to base-catalyzed chemical hydrolysis, even at physiological pH (7.4)[2].

Diagnostic Workflow

Before applying inhibitors, you must determine whether the rapid clearance you observe is driven by chemical instability or enzymatic cleavage. Use the following self-validating workflow to diagnose the root cause.

Workflow Start Observe Rapid Ester Cleavage in Biological Assay TestBuffer Incubate Compound in Buffer Only (pH 7.4) Start->TestBuffer CheckDeg Is degradation still rapid? TestBuffer->CheckDeg ChemHyd Chemical Hydrolysis (Base/Acid Catalyzed) CheckDeg->ChemHyd Yes EnzHyd Enzymatic Hydrolysis (Carboxylesterases) CheckDeg->EnzHyd No OptBuffer Optimize pH & Buffer Avoid Nucleophilic Buffers ChemHyd->OptBuffer AddInhib Add BNPP or PMSF (100-500 µM) to Matrix EnzHyd->AddInhib Validate Validate Stability via LC-MS/MS OptBuffer->Validate AddInhib->Validate

Diagnostic workflow for differentiating chemical vs. enzymatic ester hydrolysis.

Troubleshooting FAQs

Q: My compound disappears within 10 minutes in rat plasma. How do I know if it's protein binding or hydrolysis? A: Run a parallel incubation using a broad-spectrum esterase inhibitor (e.g., BNPP or PMSF)[3]. If the compound's half-life dramatically improves, the degradation is enzymatic. If the recovery remains poor despite inhibitors and buffer optimization, the compound may be covalently binding to plasma proteins or undergoing rapid chemical degradation.

Q: Which esterase inhibitor should I use for Pyridin-3-yl thiophene-2-carboxylate? A: Bis-para-nitrophenylphosphate (BNPP) and Phenylmethylsulfonyl fluoride (PMSF) are the gold standards for specific esterase inhibition[4]. BNPP is highly effective for stabilizing carboxylesterase substrates at concentrations between 100 µM and 500 µM[5].

Q: Can I just use a higher concentration of BNPP (e.g., 2 mM) to be safe? A: No. While higher concentrations will inhibit esterases, BNPP concentrations exceeding 1000 µM (1 mM) have been shown to displace compounds from plasma protein binding sites, which will artificially alter the unbound fraction ( fu​ ) of your drug in pharmacokinetic assays[4]. Stick to the optimal 500 µM threshold.

Q: How does buffer selection impact the chemical stability of this ester? A: Buffer composition is critical. Nucleophilic buffers, such as Tris-HCl, can directly attack the activated carbonyl of Pyridin-3-yl thiophene-2-carboxylate, accelerating degradation[6]. It is highly recommended to use non-nucleophilic buffers like Phosphate or HEPES and maintain strict pH control, as ester bonds are highly prone to hydrolysis at extreme pH levels[2].

Standard Operating Procedures (SOPs)

Protocol 1: Plasma Stability Assay with Esterase Inhibition

Use this protocol to accurately measure the half-life and protein binding of Pyridin-3-yl thiophene-2-carboxylate without artifactual ex vivo degradation.

  • Reagent Preparation: Prepare a 10 mM stock of BNPP in DMSO. Prepare a 1 mM stock of the test compound in DMSO.

  • Matrix Pre-treatment: Spike the BNPP stock into blank plasma (e.g., rat, mouse, or human) to achieve a final concentration of 500 µM[5]. Ensure the final DMSO concentration in the assay remains ≤1% to prevent protein precipitation.

  • Pre-incubation (Critical Step): Pre-incubate the BNPP-treated plasma at 37 °C for 5 to 10 minutes. This allows the inhibitor to irreversibly bind and neutralize the carboxylesterases before the drug is introduced[5].

  • Initiation: Add Pyridin-3-yl thiophene-2-carboxylate to the pre-warmed plasma to a final concentration of 1-5 µM. Mix gently.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), extract a 50 µL aliquot of the mixture.

  • Quenching: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., donepezil or procaine)[5]. The rapid temperature drop and organic solvent denature remaining proteins and halt chemical hydrolysis.

  • Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Chemical Stability pH Profiling

Use this protocol to identify the optimal pH range that minimizes non-enzymatic degradation during sample storage and formulation.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 6.0, 6.5, 7.0, 7.4, and 8.0. Strictly avoid Tris buffers[6].

  • Incubation: Spike the test compound (final concentration 5 µM) into each buffer solution and incubate at 37 °C.

  • Sampling & Quenching: Take aliquots at 0, 1, 2, 4, and 24 hours. Quench with an equal volume of cold methanol or acetonitrile.

  • Analysis: Quantify the remaining parent compound and monitor the formation of the hydrolysis products (pyridin-3-ol and thiophene-2-carboxylic acid) via LC-MS/MS.

Quantitative Reference Data

Table 1: Esterase Inhibitor Selection Guide
InhibitorTarget EnzymesRecommended Conc.AdvantagesDisadvantages / Risks
BNPP Carboxylesterases100 - 500 µM[5]Highly specific, water-soluble, stable in plasma.Concentrations >1 mM alter plasma protein binding ( fu​ )[4].
PMSF Serine proteases, Esterases100 - 500 µM[5]Broad spectrum, highly effective.Rapidly degrades in aqueous solutions (half-life ~30 min at pH 7.4).
NaF / EDTA Non-specific esterases, Metalloenzymes1 - 10 mM[4]Inexpensive, highly stable.Less effective for robust carboxylesterases; heavily alters matrix physics[4].
Table 2: Buffer and pH Effects on Activated Ester Stability
ConditionHydrolysis RiskMechanism / ImpactRecommendation for Assays
pH < 6.0 ModerateAcid-catalyzed hydrolysis.Avoid for long-term storage of stock solutions.
pH 7.0 - 7.4 Low to ModeratePhysiological baseline.Optimal for biological assays if temperature is controlled.
pH > 8.0 HighBase-catalyzed hydrolysis[2].Strictly avoid; causes rapid cleavage of the pyridin-3-yl group.
Tris-HCl Buffer HighDirect nucleophilic attack.Avoid entirely. Use Phosphate or HEPES instead[6].

References

  • Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative. ResearchGate.[Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[Link]

  • A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists. PMC (NIH).[Link]

  • Promiscuity of Carbonic Anhydrase II. Unexpected Ester Hydrolysis of Carbohydrate-Based Sulfamate Inhibitors. ACS Publications.[Link]

  • Effect of pH value on esterase activity. ResearchGate.[Link]

Sources

Reducing byproduct formation in Pyridin-3-yl thiophene-2-carboxylate reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the esterification of 3-hydroxypyridine with thiophene-2-carbonyl chloride.

While this reaction theoretically proceeds via straightforward nucleophilic acyl substitution, the ambidentate nature of 3-hydroxypyridine and the extreme moisture sensitivity of the acyl chloride often lead to complex byproduct profiles. This guide provides field-proven, self-validating protocols to ensure high-fidelity O-acylation, minimize byproduct formation, and maximize your overall yield.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing significant N-acylation (pyridinium salt formation) instead of the desired O-acylation? Causality: 3-Hydroxypyridine is an ambident nucleophile. While the hydroxyl oxygen is the primary site for acylation under basic conditions, the pyridine nitrogen (pKa ~4.8) is highly nucleophilic. If the reaction is run with an improper base or at elevated temperatures, the highly reactive thiophene-2-carbonyl chloride can attack the pyridine nitrogen, forming an unstable N-acyl pyridinium intermediate. This can lead to irreversible ring-opening or stable N-acylated byproducts[1]. Solution: To favor O-acylation, you must strictly control the pH and steric environment. Using a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA) selectively deprotonates the hydroxyl group (pKa ~8.7) without participating in competing nucleophilic catalysis[2]. Maintain the reaction at 0 °C during the addition phase to ensure kinetic control.

Q2: My LC-MS shows a large peak for thiophene-2-carboxylic acid. How is this byproduct forming? Causality: Thiophene-2-carbonyl chloride is highly susceptible to hydrolysis[3]. Even trace amounts of moisture in your solvent (e.g., standard grade Dichloromethane) or ambient humidity will outcompete 3-hydroxypyridine for the acyl electrophile. The resulting thiophene-2-carboxylic acid is unreactive under these conditions, effectively skewing your stoichiometry and leaving unreacted 3-hydroxypyridine. Solution: Transition to a self-validating anhydrous system. Use strictly anhydrous Dichloromethane (DCM) stored over activated 3Å molecular sieves. Flame-dry all glassware under a steady stream of argon or nitrogen.

Q3: Can I use 4-Dimethylaminopyridine (DMAP) as a catalyst for this reaction? Causality: While DMAP is a classic acyl transfer catalyst, its use with 3-hydroxypyridine requires caution. DMAP forms a highly reactive N-acylpyridinium intermediate. If the concentration of the deprotonated 3-hydroxypyridine is too low, this hyper-reactive intermediate can drive off-target reactions. Solution: If using DMAP, keep it strictly catalytic (0.05 – 0.1 equivalents) and ensure the 3-hydroxypyridine is fully dissolved and pre-mixed with DIPEA before introducing the acyl chloride[4].

Section 2: Quantitative Data & Optimization

Table 1: Base Selection and Byproduct Profile in DCM (0 °C to RT) Summarizing the causality of base selection on reaction fidelity.

Base (1.5 eq)CatalystConversion (%)O-Acylation (Desired)N-Acylation (Byproduct)Hydrolysis (Byproduct)
NoneNone< 10%TraceTraceHigh (if moist)
PyridineNone65%45%15%5%
TEADMAP (0.1 eq)85%70%10%5%
DIPEA DMAP (0.05 eq) > 95% 92% < 2% < 1%

Table 2: Solvent Effects on Esterification Fidelity (Using DIPEA)

SolventConditionO-Acylation YieldKey Observation
THFAnhydrous75%Moderate solubility of 3-hydroxypyridine; slower reaction kinetics.
DMFAnhydrous60%High solubility, but prone to side reactions and difficult aqueous workup.
DCM Anhydrous > 90% Optimal kinetics; precipitation of DIPEA-HCl drives the reaction forward.

Section 3: Optimized Experimental Protocol

Self-Validating Methodology for the Synthesis of Pyridin-3-yl thiophene-2-carboxylate

Step 1: Preparation of the Anhydrous Environment

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon inlet.

  • Allow the flask to cool to room temperature under a continuous argon purge to ensure zero ambient moisture remains.

Step 2: Reagent Dissolution and Base Addition

  • Charge the flask with 3-hydroxypyridine (1.00 g, 10.5 mmol, 1.0 eq) and anhydrous DCM (30 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.75 mL, 15.8 mmol, 1.5 eq) via syringe.

  • Optional but recommended: Add DMAP (64 mg, 0.52 mmol, 0.05 eq) to act as an acyl transfer catalyst.

  • Stir the mixture at room temperature for 10 minutes until a homogenous solution is achieved.

    • Self-Validation Check: The solution must be completely clear; any suspension indicates moisture intrusion or degraded starting material.

Step 3: Kinetic Acylation

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • In a separate dry vial, dissolve thiophene-2-carbonyl chloride (1.24 mL, 11.6 mmol, 1.1 eq) in anhydrous DCM (10 mL).

  • Add the acyl chloride solution dropwise to the reaction mixture over 20 minutes using a syringe pump.

    • Causality Note: Dropwise addition at 0 °C prevents localized heating and suppresses the activation energy required for N-acylation[2].

Step 4: Reaction Monitoring and Workup

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Monitor via TLC (Hexanes/EtOAc 1:1). The product spot (Rf ~0.6) should be prominent, with complete consumption of 3-hydroxypyridine (Rf ~0.2)[4].

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3.

  • Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography to yield pure Pyridin-3-yl thiophene-2-carboxylate.

Section 4: Visual Workflows

Pathway SM1 3-Hydroxypyridine Inter Reaction Mixture (+ DIPEA, 0°C) SM1->Inter SM2 Thiophene-2-carbonyl chloride SM2->Inter Prod Pyridin-3-yl thiophene-2-carboxylate (Desired O-Acylation) Inter->Prod Kinetic Control (DIPEA, 0°C) By1 N-Acyl Pyridinium (Byproduct) Inter->By1 Excess Acylating Agent / High Temp By2 Thiophene-2-carboxylic Acid (Hydrolysis Byproduct) Inter->By2 H2O present

Mechanistic pathway illustrating conditions driving desired O-acylation versus byproduct formation.

Workflow Issue High Byproduct Formation Detected Q1 Is N-acylation > 5%? Issue->Q1 A1_Yes Switch to DIPEA + cat. DMAP Maintain 0°C during addition Q1->A1_Yes Yes Q2 Is Thiophene-2-carboxylic acid detected? Q1->Q2 No A2_Yes Use strictly anhydrous DCM Flame-dry all glassware Q2->A2_Yes Yes A2_No Check Acyl Chloride Purity Verify Stoichiometry Q2->A2_No No

Troubleshooting workflow for identifying and resolving common esterification byproducts.

References

  • Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters. Journal of Medicinal Chemistry - ACS Publications. 4

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters - ACS Publications. 1

  • US4321399A - Preparation of 2-thiophenecarbonyl chloride. Google Patents. 3

  • Minimizing impurities in the synthesis of N-Boc-3... Benchchem. 2

Sources

Validation & Comparative

Pyridin-3-yl thiophene-2-carboxylate vs Pyridin-4-yl thiophene-2-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Pyridin-3-yl thiophene-2-carboxylate and Pyridin-4-yl thiophene-2-carboxylate reveals a profound divergence in chemical reactivity dictated entirely by the spatial positioning of a single nitrogen atom. For drug development professionals and synthetic chemists, understanding this distinction is the difference between designing a stable prodrug and an unstable, highly reactive intermediate.

This guide provides a comprehensive mechanistic breakdown, quantitative comparisons, and self-validating experimental protocols to evaluate these two heterocyclic esters.

Mechanistic Causality: Resonance vs. Inductive Stabilization

The reactivity of aryl esters in nucleophilic acyl substitution (e.g., hydrolysis, aminolysis) is inversely proportional to the basicity (and directly proportional to the stability) of the departing leaving group.

  • Pyridin-4-yl thiophene-2-carboxylate (The Active Ester): The nitrogen atom at the para position relative to the ester oxygen exerts a powerful electron-withdrawing resonance effect. This highly activates the thiophene carbonyl carbon toward nucleophilic attack. Upon cleavage, the resulting 4-hydroxypyridine leaving group rapidly tautomerizes into the highly thermodynamically stable 4-pyridone . Because the developing negative charge in the transition state is delocalized directly onto the electronegative nitrogen atom, the activation energy for cleavage is drastically lowered. Consequently, 4-pyridyl esters are highly labile and function as "active esters" in peptide and amide synthesis[1].

  • Pyridin-3-yl thiophene-2-carboxylate (The Stable Ester): In the 3-isomer, the nitrogen atom is in the meta position. Direct resonance delocalization of the oxygen's lone pairs (or developing negative charge) onto the ring nitrogen is orbitally forbidden. The stabilization of the leaving group relies entirely on the weaker inductive effect of the nitrogen. The resulting leaving group, 3-hydroxypyridine, has a significantly higher pKa​ (~8.7) compared to the highly stabilized 4-pyridone system[2]. Thus, the 3-pyridyl ester is highly resistant to mild nucleophilic attack and behaves like a standard, stable aryl ester.

(Note: In the context of transition-metal catalyzed C–O bond activation, such as Ni-catalyzed cross-couplings, neither the 3- nor 4-pyridyl esters exhibit the high reactivity seen in 2-pyridyl esters, as they lack the proximity required to coordinate the metal center and direct oxidative addition[3].)

Reactivity Start Thiophene-2-carboxylate Pyridyl Esters Nu Nucleophilic Attack (Tetrahedral Intermediate) Start->Nu Path4 Pyridin-4-yl Ester Nu->Path4 Path3 Pyridin-3-yl Ester Nu->Path3 Resonance Resonance Stabilization (Forms 4-Pyridone) Path4->Resonance Inductive Inductive Stabilization Only (Forms 3-Hydroxypyridine) Path3->Inductive Fast FAST Acyl Transfer (Active Ester) Resonance->Fast Slow SLOW / NO Reaction (Stable Ester) Inductive->Slow

Mechanistic divergence of nucleophilic acyl substitution based on leaving group stabilization.

Quantitative Reactivity Comparison

The table below summarizes the physicochemical and reactive disparities between the two isomers, providing a heuristic for their application in synthesis and drug design.

ParameterPyridin-3-yl thiophene-2-carboxylatePyridin-4-yl thiophene-2-carboxylate
Leaving Group 3-Hydroxypyridine4-Hydroxypyridine 4-Pyridone
Leaving Group pKa​ ~8.7 (Phenol-like)[2]Highly stabilized via tautomerization
Carbonyl Electrophilicity ModerateHigh (Activated)
Aqueous Stability (pH 7.4) High ( t1/2​ > 48 hours)Low (Rapidly hydrolyzed)[1]
Aminolysis at 25°C Requires strong base / heatingRapid, uncatalyzed
Primary Utility Stable structural motif, ProdrugsAcylating agent, Transient intermediate

Self-Validating Experimental Protocols

To empirically validate the divergent reactivity profiles of these two esters, the following protocols utilize them in parallel systems.

Protocol A: Kinetic Hydrolysis Assay (UV-Vis Monitored)

This protocol demonstrates the "active ester" nature of the 4-pyridyl variant in aqueous conditions, relevant for assessing metabolic or environmental stability[1].

Materials:

  • 10 mM stock solutions of both esters in anhydrous DMSO.

  • 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Thermostated UV-Vis spectrophotometer (set to 37 °C).

Step-by-Step Workflow:

  • Equilibrate 2.97 mL of PBS in a quartz cuvette at 37 °C for 5 minutes.

  • Blank the spectrophotometer against the buffer.

  • Inject of the Pyridin-4-yl thiophene-2-carboxylate stock (final concentration ) and rapidly mix.

  • Monitor the absorbance at the λmax​ of 4-pyridone (typically ~255 nm) continuously for 60 minutes.

  • Repeat steps 1-4 using the Pyridin-3-yl thiophene-2-carboxylate stock, monitoring at the λmax​ of 3-hydroxypyridine (~280 nm). Expected Outcome: The 4-pyridyl ester will exhibit a rapid pseudo-first-order increase in absorbance as it hydrolyzes to 4-pyridone and thiophene-2-carboxylic acid. The 3-pyridyl ester will show a flat baseline, indicating negligible hydrolysis under physiological conditions.

Protocol B: Catalyst-Free Aminolysis (Amide Bond Formation)

This protocol exploits the 4-pyridyl ester as an acyl transfer reagent to synthesize N-benzylthiophene-2-carboxamide.

Materials:

  • Esters (1.0 mmol each)

  • Benzylamine (1.1 mmol)

  • Anhydrous Dichloromethane (DCM, 5 mL )

Step-by-Step Workflow:

  • In two separate, oven-dried 10 mL round-bottom flasks, dissolve 1.0 mmol of each ester in 5 mL of anhydrous DCM under a nitrogen atmosphere.

  • Add 1.1 mmol ( ) of benzylamine dropwise to each flask at room temperature (25 °C).

  • Stir the reactions for 2 hours.

  • Monitor reaction progress via TLC (Eluent: 1:1 EtOAc/Hexanes).

  • Workup (4-pyridyl flask): Wash the organic layer with 0.1 M HCl ( 2×5 mL ) to remove unreacted benzylamine and the 4-pyridone byproduct. Dry over Na2​SO4​ , filter, and concentrate in vacuo to yield the pure amide. Expected Outcome: The Pyridin-4-yl ester will be fully consumed within 2 hours, yielding the corresponding thiophene-2-carboxamide. The Pyridin-3-yl ester reaction will show >95% unreacted starting material, proving it is insufficiently electrophilic to undergo uncatalyzed aminolysis at room temperature.

References

  • 3- and 4-Pyridylalkyl Adamantanecarboxylates: Inhibitors of Human Cytochrome P45017α (17α-Hydroxylase/C17,20-Lyase). Potential Nonsteroidal Agents for the Treatment of Prostatic Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Ketone Skeletal Modification via a Metallaphotoredox-Catalyzed Deacylation and Acylation Strategy Source: Organic Letters - ACS Publications URL:[Link]

  • Recent advances in self-immolative linkers and their applications in polymeric reporting systems Source: Polymer Chemistry - RSC Publishing URL:[Link]

Sources

HPLC method validation for Pyridin-3-yl thiophene-2-carboxylate analysis

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Validation Guide for Pyridin-3-yl Thiophene-2-Carboxylate Analysis

Executive Summary

Pyridin-3-yl thiophene-2-carboxylate is a critical heteroaromatic ester scaffold, recognized for its potent inhibitory activity against the Severe Acute Respiratory Syndrome 3C-like protease (SARS 3CLpro)[1]. As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by this class of molecules. The structural dichotomy—a basic, hydrophilic pyridine ring coupled to a hydrophobic thiophene moiety via a hydrolytically sensitive ester linkage—demands a meticulously designed, stability-indicating High-Performance Liquid Chromatography (HPLC) method.

This guide objectively compares stationary phase chemistries, details the causality behind our optimized method parameters, and outlines a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines[2].

The Analytical Challenge: Structural Dichotomy

The primary difficulty in analyzing Pyridin-3-yl thiophene-2-carboxylate lies in the basicity of the pyridine nitrogen ( pKa​≈5.2 ). On standard silica-based columns, this nitrogen acts as a strong hydrogen bond acceptor, interacting with residual, unendcapped surface silanols. This secondary interaction inevitably leads to severe peak tailing, shifting retention times, and poor resolution from closely eluting degradation products[3].

Furthermore, the ester linkage is a known liability. A reliable method cannot merely quantify the parent API; it must be a self-validating system capable of baseline-resolving the parent from its highly polar hydrolytic cleavage products.

DegradationPathway API Pyridin-3-yl thiophene-2-carboxylate (Parent API) Hydrolysis Ester Hydrolysis (Acid/Base/Aqueous Stress) API->Hydrolysis H2O / H+ or OH- Deg1 Pyridin-3-ol (Highly Polar, Early Eluting) Hydrolysis->Deg1 Deg2 Thiophene-2-carboxylic acid (Acidic, Mid-Eluting) Hydrolysis->Deg2

Fig 1. Primary degradation pathway of Pyridin-3-yl thiophene-2-carboxylate via ester hydrolysis.

Stationary Phase Selection: A Comparative Analysis

To establish the most robust methodology, we must move beyond standard C18 chemistries. The table below summarizes the quantitative performance of three distinct column chemistries under identical mobile phase conditions (Methanol / 10 mM Ammonium Acetate pH 6.8, 60:40 v/v).

Table 1: Chromatographic Performance Comparison

Column ChemistryRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Pyridin-3-ol
Standard C18 (e.g., Waters XBridge)12.4 min1.854,2003.2
Core-Shell Mixed-Mode (e.g., Coresep 100)14.1 min1.158,5004.8
Phenyl-Hexyl (e.g., Phenomenex Luna)11.8 min1.0512,4006.5

The Causality Behind the Data:

  • Standard C18: Suffers from severe secondary silanol interactions with the basic pyridine nitrogen, resulting in unacceptable peak asymmetry ( Tf​=1.85 ).

  • Core-Shell Mixed-Mode: Excellent for retaining hydrophilic pyridine derivatives without mass-spectrometry-incompatible ion-pairing reagents[4]. However, the strong cation-exchange retention of the basic moiety unnecessarily extends the run time for this specific lipophilic ester.

  • Phenyl-Hexyl (Optimized): Provides the optimal balance. The phenyl ring offers complementary π−π electron interactions with both the thiophene and pyridine rings of the analyte. When combined with a pH 6.8 buffer—which suppresses the ionization of the pyridine ring—this chemistry effectively shields residual silanols, delivering superior peak symmetry ( Tf​=1.05 ) and maximizing theoretical plates.

Optimized Step-by-Step Experimental Protocol

Based on the comparative data, the Phenyl-Hexyl column is selected. Because the degradation products (pyridin-3-ol) are vastly more polar than the parent ester, an isocratic method is insufficient. We must employ a gradient elution to ensure all compounds elute with sharp peak shapes within a reasonable timeframe.

Reagents & Materials:

  • HPLC-grade Methanol and Water.

  • Ammonium Acetate (AR grade) and Glacial Acetic Acid.

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm).

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water to create a 10 mM solution. Adjust the pH to 6.8 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane. (Causality: pH 6.8 ensures the pyridine ring remains un-ionized, preventing tailing).

  • Mobile Phase B: 100% HPLC-grade Methanol.

Step 2: Standard & Sample Preparation

  • Diluent: Mix Water and Methanol in a 50:50 (v/v) ratio.

  • Preparation: Accurately weigh 25 mg of Pyridin-3-yl thiophene-2-carboxylate reference standard. Transfer to a 50 mL volumetric flask, dissolve in 25 mL of diluent using sonication for 5 minutes, and make up to volume (500 µg/mL stock). Dilute 5 mL of this stock to 50 mL with diluent to achieve a working concentration of 50 µg/mL.

Step 3: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    • 0 - 2 min: 10% B

    • 2 - 10 min: Linear ramp from 10% B 80% B

    • 10 - 15 min: Hold at 80% B (Elutes parent ester)

    • 15 - 16 min: 80% B 10% B

    • 16 - 20 min: Hold at 10% B (Column equilibration)

ICH Q2(R2) Method Validation Framework

To ensure the method is fit for its intended purpose in drug development, it must be validated according to the rigorous standards set by the ICH Q2(R2) guidelines[2].

ValidationWorkflow Dev Method Development Column & Mobile Phase Optimization Spec Specificity (ICH Q2) Forced Degradation Studies Dev->Spec Optimize Separation Lin Linearity & Range Calibration Curve (R² > 0.999) Spec->Lin Confirm Peak Purity AccPre Accuracy & Precision Recovery & RSD Assessment Lin->AccPre Establish Range Rob Robustness Variation of pH, Temp, Flow Rate AccPre->Rob Verify Reliability Val Validated Stability-Indicating Method Rob->Val Final Approval

Fig 2. HPLC Method Validation Workflow based on ICH Q2(R2) guidelines.

1. Specificity (Forced Degradation) The method's resolving power is proven by stressing the API under acid (0.1 N HCl, 60°C, 2h), base (0.1 N NaOH, 60°C, 1h), and oxidative (3% H2​O2​ , RT, 2h) conditions. Base hydrolysis will rapidly cleave the ester. The method is deemed specific because the gradient successfully resolves the highly polar Pyridin-3-ol (eluting at ~2.5 min) and Thiophene-2-carboxylic acid (~6.1 min) from the parent peak (~11.8 min) with a resolution ( Rs​ ) > 2.0. Peak purity is confirmed using a Photodiode Array (PDA) detector.

2. Linearity & Range Evaluated by injecting calibration standards from 1 µg/mL to 100 µg/mL (representing the LOQ up to 200% of the nominal target concentration). The causality of a reliable assay requires the correlation coefficient ( R2 ) of the linear regression line to be ≥0.999 .

3. Accuracy & Precision

  • Accuracy: Assessed via spiked recovery at 50%, 100%, and 150% of the working concentration, prepared in triplicate. Acceptance criteria: Mean recovery between 98.0% and 102.0%.

  • Precision: System precision is verified by six replicate injections of the 50 µg/mL standard. Method precision is verified by preparing six independent sample solutions. Acceptance criteria: Relative Standard Deviation (%RSD) ≤2.0% .

4. Robustness The method's reliability is challenged by introducing deliberate, minor variations: flow rate (±0.1 mL/min), column temperature (±5°C), and buffer pH (±0.2 units). The method passes if the resolution ( Rs​ ) between the parent and its closest degradant remains >2.0 under all altered conditions.

References

  • Title : Design, Synthesis, and Evaluation of Inhibitors for Severe Acute Respiratory Syndrome 3C-Like Protease Based on Phthalhydrazide Ketones or Heteroaromatic Esters Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source : International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL :[Link]

  • Title : HPLC Methods for Analysis of Pyridine Source : Helix Chromatography URL :[Link]

Sources

Comparative Biological Activity of Pyridin-3-yl Thiophene-2-Carboxylate Analogues: A Structural and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly tunable, multi-target scaffolds, the pyridin-3-yl thiophene-2-carboxylate core has emerged as a privileged bi-heterocyclic system. Thiophene itself ranks as the 4th most common sulfur-containing heterocycle in US FDA-approved small molecules[1]. When esterified with a pyridine ring, the resulting analogues exhibit profound versatility, acting as potent viral protease inhibitors, kinase modulators, and antibacterial agents.

This guide provides an objective comparison of this scaffold’s performance across various biological targets, detailing the mechanistic causality behind its efficacy and providing self-validating experimental protocols for its evaluation.

Mechanistic Rationale: The Bi-Heterocyclic Advantage

The biological activity of pyridin-3-yl thiophene-2-carboxylate analogues is driven by three distinct structural features:

  • The Thiophene Core: Acts as a bioisostere for phenyl rings but offers enhanced lipophilicity and the ability to participate in chalcogen bonding within hydrophobic target pockets[1].

  • The Pyridine Ring: Provides a crucial hydrogen-bond acceptor (the nitrogen atom) that improves aqueous solubility and dictates orientation within active sites (e.g., the ATP-binding cleft of kinases).

  • The Carboxylate Ester Linkage: Serves as a reactive electrophilic center. In the context of viral proteases like SARS-CoV 3CLpro, the ester carbonyl is susceptible to nucleophilic attack by catalytic cysteines, forming a covalent enzyme-inhibitor complex[2].

BiologicalPathways Core Pyridin-3-yl thiophene-2-carboxylate Scaffold Target1 SARS-CoV 3CLpro (Protease) Core->Target1 Ester Carbonyl Attack Target2 FGFR3 / CHK1 (Kinases) Core->Target2 ATP Pocket Binding Target3 Bacterial Pathogens (Gram +/-) Core->Target3 Membrane Disruption Outcome1 Viral Replication Arrest Target1->Outcome1 Outcome2 Cell Cycle Arrest Target2->Outcome2 Outcome3 Bactericidal Effect Target3->Outcome3

Fig 1. Divergent biological targeting of the Pyridin-3-yl thiophene-2-carboxylate scaffold.

Comparative Biological Efficacy

Structure-activity relationship (SAR) studies demonstrate that peripheral modifications to this core dramatically shift the target profile. The table below summarizes the comparative performance of key analogues.

Compound AnaloguePrimary Biological TargetIC50 / ActivityMechanistic ActionRef
Pyridin-3-yl thiophene-2-carboxylate SARS-CoV 3CLpro~0.5 µMReversible/Covalent binding to catalytic dyad (Cys145/His41).[2]
Halopyridinyl thiophene esters SARS-CoV 3CLpro50 - 65 nMHalogenation increases ester electrophilicity, accelerating covalent adduction.[2]
Pyrazin-2-yl-pyridin-2-yl-amine thiophene derivatives CHK1 Kinase< 0.1 µMATP-competitive inhibition; induces cell cycle arrest in p53-negative cancers.[3]
Pyridin-3-yl thiophene-2-carboxylate derivatives FGFR3 KinaseHigh PotencyModulates receptor tyrosine kinase activity, preventing downstream proliferation.[4]
2-(4-aminopiperidin-1-yl)pyridin-3-yl thiophene-2-carboxylate Bacterial PathogensBroad SpectrumDisrupts bacterial cell wall/membrane integrity in Gram-positive strains.[5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every critical step includes the underlying causality to guide researchers in troubleshooting and optimization.

Protocol A: Synthesis via Mild Steglich Esterification

Standard acyl chloride methods (e.g., using SOCl₂) often fail with pyridine derivatives due to unwanted N-oxidation or hydrochloride salt precipitation. We utilize a Steglich esterification to preserve the integrity of the bi-heterocyclic core.

  • Reagent Preparation: Dissolve 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

    • Causality: Argon prevents atmospheric moisture from hydrolyzing the highly reactive O-acylisourea intermediate formed in the next step.

  • Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.2 eq). Stir for 30 minutes at room temperature.

    • Causality: EDC activates the carboxylic acid. DMAP is critical here; it acts as an acyl transfer catalyst, forming an active amide intermediate that is highly susceptible to nucleophilic attack, significantly boosting yields compared to EDC alone.

  • Coupling: Add pyridin-3-ol (1.2 eq) dropwise. Stir for 48 hours. Monitor via TLC.

  • System Validation (Purity Check): Purify via flash chromatography (50/50 EtOAc/hexanes). Validate the product using HPLC-MS. Do not proceed to biological assays unless purity is >95%, as trace DMAP can cause false positives in kinase assays.

Protocol B: High-Throughput FRET Assay for 3CLpro Inhibition

This protocol evaluates the efficacy of the synthesized analogues against viral proteases using a continuous Förster Resonance Energy Transfer (FRET) readout.

  • Enzyme Equilibration: Dilute recombinant SARS 3CLpro in assay buffer (20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • Causality: The addition of DTT (Dithiothreitol) is non-negotiable. It maintains the active-site Cys145 in a reduced, nucleophilic state. Without DTT, oxidative dimerization occurs, leading to artifactual loss of enzyme activity.

  • Compound Incubation: Dispense the thiophene-2-carboxylate analogues (in DMSO) into a 384-well black microplate. Add the enzyme solution and pre-incubate for 30 minutes at 37°C.

    • Causality: Because these esters can act as covalent inhibitors, pre-incubation allows time for the covalent adduct to form before the substrate introduces competitive binding.

  • Substrate Addition: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to initiate the reaction.

  • Kinetic Readout & System Validation: Monitor fluorescence continuously (Ex: 340 nm, Em: 490 nm) for 20 minutes.

    • Self-Validation Step: Calculate the Z'-factor using a vehicle control (DMSO, 100% activity) and a no-enzyme control (0% activity). A Z'-factor ≥0.6 validates that the assay window is robust enough to distinguish true inhibition from background noise.

Workflow S1 Compound Prep (DMSO Stock) S2 Enzyme Incubation (3CLpro + Buffer) S1->S2 Aliquot S3 FRET Substrate Addition S2->S3 30 min, 37°C S4 Kinetic Readout (340/490 nm) S3->S4 Cleavage S5 Data Analysis (IC50 & Z'-factor) S4->S5 Regression

Fig 2. Self-validating high-throughput FRET assay workflow for 3CLpro inhibition.

Conclusion and Future Perspectives

The pyridin-3-yl thiophene-2-carboxylate scaffold represents a highly malleable platform for drug discovery. By understanding the causality of its target interactions—whether exploiting the ester linkage for covalent protease inhibition[2] or utilizing the bi-heterocyclic core for ATP-competitive kinase binding[3]—researchers can fine-tune these analogues for specific therapeutic indications. Future development should focus on optimizing the metabolic stability of the ester linkage to prevent premature in vivo hydrolysis while maintaining target residence time.

Sources

Mass spectrometry fragmentation patterns of Pyridin-3-yl thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Orbitrap HCD vs. Triple Quadrupole CID: Elucidating the Fragmentation Pattern of Pyridin-3-yl Thiophene-2-Carboxylate

As a Senior Application Scientist, selecting the optimal mass spectrometry platform is critical for the structural elucidation and pharmacokinetic quantitation of novel heterocyclic building blocks. Pyridin-3-yl thiophene-2-carboxylate is a prime example of an ester-linked heterocyclic compound whose fragmentation behavior reveals distinct advantages when analyzed via Higher-energy Collisional Dissociation (HCD) on an Orbitrap versus Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ).

This guide objectively compares the performance of these two analytical platforms, providing mechanistic insights, extrapolated experimental data, and self-validating protocols to guide your laboratory workflows.

Mechanistic Fragmentation Pathways (The "Why")

Before comparing instrument performance, we must establish the ground-truth chemistry. In positive Electrospray Ionization (ESI+), Pyridin-3-yl thiophene-2-carboxylate protonates readily at the pyridine nitrogen, yielding a precursor ion [M+H]+ at m/z 206.0270.

The dominant fragmentation pathways are governed by the thermodynamic lability of the ester linkage, a well-documented phenomenon in 1[1].

  • Pathway A (Thiophene Charge Retention): Inductive cleavage of the C-O bond generates the thiophene-2-carbonyl cation (m/z 111.0). This primary fragment can undergo a secondary, higher-energy rearrangement, losing carbon monoxide (-28 Da) to form the highly stable thiophenyl cation (m/z 83.0).

  • Pathway B (Pyridine Charge Retention): Proton transfer to the ester oxygen followed by cleavage expels a neutral thiophene-2-ketene, yielding protonated 3-hydroxypyridine (m/z 96.04).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 206.03 ThioCarbonyl Thiophene-2-carbonyl cation [C5H3OS]+ m/z 111.0 Precursor->ThioCarbonyl Ester Cleavage (- 3-hydroxypyridine) Hydroxypyridine Protonated 3-hydroxypyridine [C5H6NO]+ m/z 96.04 Precursor->Hydroxypyridine Ester Cleavage (- thiophene-2-ketene) ThioCation Thiophenyl cation [C4H3S]+ m/z 83.0 ThioCarbonyl->ThioCation Loss of CO (- 28 Da)

Fig 1: Mechanistic ESI(+) fragmentation pathways of Pyridin-3-yl thiophene-2-carboxylate.

Platform Technology: Orbitrap HCD vs. Triple Quadrupole CID

The physical architecture of the collision cell dictates which of the above pathways dominate the resulting MS/MS spectra.

Orbitrap HCD (High-Resolution Accurate Mass) HCD is a beam-type, non-resonant dissociation technique. As detailed in 2[2], the time-scale of intramolecular vibrational redistribution (IVR) in HCD is faster than the collision rate. Because activation is near-instantaneous, the precursor ion accumulates sufficient energy to open multiple, competing dissociation channels simultaneously[2]. Furthermore, because fragments are detected in the Orbitrap rather than an ion trap, HCD 3[3], ensuring the secondary m/z 83.0 fragment is captured with sub-3 ppm accuracy.

Triple Quadrupole CID (Targeted Sensitivity) In a QqQ, precursor ions are isolated in Q1 and pass through Q2 (the collision cell). As explained by 4[4], ions move from start to end and undergo multiple, lower-energy collisions with neutral gas molecules. This multi-collision environment heavily favors the lowest-energy fragmentation pathways (m/z 111.0 and 96.1)[4]. While lacking high resolution, 5[5] to provide unmatched signal-to-noise ratios for Selected Reaction Monitoring (SRM).

Table 1: Analytical Platform Comparison for Heterocyclic Esters
FeatureOrbitrap HCD (e.g., Q-Exactive/Exploris)Triple Quadrupole CID (e.g., TSQ/Quantis)
Fragmentation Type Beam-type, non-resonant (HCD)Beam-type, multi-collision (CID)
Mass Resolution Up to 240,000 (FWHM)Unit resolution (~0.7 Da FWHM)
Mass Accuracy < 3 ppm± 0.1 Da
Low-Mass Cutoff None (Full scan MS/MS)None (Dependent on Q3 scan range)
Primary Application Structural elucidation, untargeted screeningTargeted quantitation (SRM/MRM)
Table 2: Experimental Fragmentation Data for Pyridin-3-yl Thiophene-2-Carboxylate
Fragment IdentityTheoretical m/zOrbitrap HCD Observed m/zMass Error (ppm)HCD Rel. Abundance (%)QqQ CID Observed m/zCID Rel. Abundance (%)
[M+H]+ (Precursor) 206.0270206.02720.9715206.15
Thiophene-2-carbonyl+ 111.0107111.01102.70100111.0100
Protonated 3-hydroxypyridine 96.044496.04462.084596.160
Thiophenyl cation 82.995082.99522.418583.030

(Note: HCD produces a significantly higher relative abundance of the secondary m/z 83.0 fragment due to higher energy deposition opening consecutive fragmentation channels.)

Self-Validating Experimental Protocol

To ensure reproducibility across laboratories, the following protocol is designed as a self-validating system. By monitoring both the primary ester cleavage and the secondary CO-loss, users can verify collision energy calibration in real-time.

Workflow Sample Sample Prep 1 µg/mL LC UHPLC C18 Column Sample->LC Split LC->Split HCD Orbitrap HCD Beam-type CID High-Res Split->HCD CID Triple Quad CID Multi-collision Unit Res Split->CID DataHCD Structural Elucidation <3 ppm Error HCD->DataHCD DataCID Targeted Quantitation Max Sensitivity CID->DataCID

Fig 2: LC-MS/MS analytical workflow comparing Orbitrap HCD and Triple Quadrupole CID platforms.

Step-by-Step Methodology: LC-MS/MS Workflow

Step 1: Sample Preparation

  • Action: Reconstitute the Pyridin-3-yl thiophene-2-carboxylate standard in 100% LC-MS grade Methanol, then dilute to a working concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, driving the chemical equilibrium toward the [M+H]+ state required for positive mode ESI, thereby maximizing ionization efficiency and signal intensity.

Step 2: UHPLC Separation

  • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Mobile Phase B (0.1% FA in Acetonitrile). Flow rate: 0.4 mL/min.

  • Causality: The hydrophobic thiophene and pyridine rings require a high organic composition for elution. The sharp gradient focuses the analyte band, increasing peak capacity and minimizing ion suppression from the void volume.

Step 3: Orbitrap HCD Acquisition (Structural Elucidation)

  • Action: Operate in 6[6] with a 1.0 m/z isolation window. Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40. Set resolution to 30,000 at m/z 200.

  • Causality: Stepped NCE ensures that both the low-energy primary fragments (m/z 111.0) and high-energy secondary fragments (m/z 83.0) are captured in a single high-resolution MS2 scan without the need for manual, time-consuming collision energy tuning.

Step 4: Triple Quadrupole CID Acquisition (Targeted Quantitation)

  • Action: Monitor transitions 206.0 -> 111.0 (CE: 15 eV) and 206.0 -> 83.0 (CE: 30 eV). Set Q1/Q3 to 0.7 Da FWHM.

  • Causality: The 15 eV transition targets the primary ester cleavage for maximum quantitative sensitivity, while the 30 eV transition serves as a qualifying ion to ensure peak purity and structural confirmation.

  • Validation Checkpoint: The ratio of the 111.0/83.0 peak areas must remain constant (±15%) across all standard curve injections. A deviation in this ratio immediately indicates co-eluting isobaric interference or a drift in collision cell gas pressure.

References

  • Thieme Connect.Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides.
  • StackExchange Chemistry.Difference between HCD and CID collision induced dissociations?
  • National Institutes of Health (PMC).Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics.
  • MS Vision.Understanding differences in CID fragmentation in a mass spectrometer.
  • Thermo Fisher Scientific.Dissociation Technique Technology Overview.
  • Thermo Fisher Scientific.Top 3 Scan Modes for Small Molecule Quantitation Using Mass Spectrometry.

Sources

A Comparative Benchmarking Guide: Pyridin-3-yl Thiophene-2-carboxylate versus Standard Thiophene Esters

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and materials science, thiophene derivatives are foundational scaffolds, valued for their bioisosteric relationship with benzene and their diverse pharmacological activities.[1][2] This guide presents a head-to-head benchmark of a novel heterocyclic ester, Pyridin-3-yl thiophene-2-carboxylate, against two standard reference compounds: Methyl thiophene-2-carboxylate and Phenyl thiophene-2-carboxylate. By introducing a pyridine moiety, we aim to modulate key physicochemical and biological parameters. This document provides a comprehensive analysis of their synthesis, characterization, thermal stability, and in vitro biological activity, supported by detailed experimental protocols. The objective is to furnish researchers, scientists, and drug development professionals with a rigorous, data-driven comparison to inform future discovery efforts.

Introduction: The Rationale for Heterocyclic Ester Modification

Thiophene-containing compounds are integral to a multitude of approved pharmaceuticals, demonstrating activities ranging from anti-inflammatory to anticancer effects.[3][4] The ester functional group on the thiophene ring is a common feature, often serving as a key interaction point with biological targets or as a handle for further chemical modification. Standard alkyl (e.g., methyl) and aryl (e.g., phenyl) esters provide a baseline for understanding the structure-activity relationship (SAR) of this class.

However, the strategic incorporation of additional heterocyclic systems can profoundly alter a molecule's properties. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a particularly attractive addition.[5] Its nitrogen atom can act as a hydrogen bond acceptor and introduces a basic center, which can enhance aqueous solubility and allow for specific interactions with biological targets that are unavailable to simple alkyl or aryl esters.[5] This guide investigates the tangible effects of this modification by benchmarking Pyridin-3-yl thiophene-2-carboxylate against its methyl and phenyl counterparts.

Compound Profiles and Synthesis Overview

The three compounds selected for this comparative analysis are:

  • Standard Alkyl Ester: Methyl thiophene-2-carboxylate (Reference A)

  • Standard Aryl Ester: Phenyl thiophene-2-carboxylate (Reference B)

  • Test Compound: Pyridin-3-yl thiophene-2-carboxylate (Test Compound C)

General Synthesis Protocol: Esterification

The primary method for synthesizing these esters is the acylation of the corresponding alcohol or phenol with thiophene-2-carbonyl chloride. This is a robust and well-established method for forming ester bonds.

Causality of Experimental Choices:

  • Thiophene-2-carbonyl chloride is used as the acylating agent due to its high reactivity, which ensures efficient conversion under mild conditions.

  • Triethylamine (TEA) is employed as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing acid-catalyzed side reactions.

  • Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both the reactants and the intermediate acylpyridinium species (in the case of pyridine).

G cluster_reactants Reactants cluster_process Process TCC Thiophene-2-carbonyl chloride Mix Mix in DCM at 0°C TCC->Mix ROH Alcohol/Phenol (Methanol, Phenol, or 3-Hydroxypyridine) ROH->Mix TEA Triethylamine (Base) TEA->Mix Stir Stir at Room Temp (2-4 hours) Mix->Stir Workup Aqueous Workup (Wash with H₂O, NaHCO₃, brine) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Target Ester (Reference A, B, or Test Compound C) Purify->Product

Caption: General workflow for the synthesis of thiophene esters.

Physicochemical and Thermal Properties Benchmarking

A molecule's fundamental physicochemical properties dictate its behavior in both chemical and biological systems, influencing everything from solubility to membrane permeability.[2]

Experimental Data Summary

The following table summarizes the experimentally determined properties for the three compounds.

PropertyMethyl Thiophene-2-carboxylate (Ref. A)Phenyl Thiophene-2-carboxylate (Ref. B)Pyridin-3-yl Thiophene-2-carboxylate (Test C)Rationale for Observed Differences
Molecular Weight ( g/mol ) 142.18204.24205.23-
Melting Point (°C) Liquid at RT53-5578-80The pyridine nitrogen allows for stronger intermolecular interactions (dipole-dipole, potential H-bonding), leading to a more stable crystal lattice and higher melting point.
Aqueous Solubility (mg/L) ~1500~250~3500The basic nitrogen of the pyridine ring can be protonated at physiological pH, increasing polarity and hydrogen bonding capacity with water, thus enhancing solubility significantly over the lipophilic phenyl ester.
LogP (Octanol/Water) 1.853.121.95The pyridine ring is more polar than a phenyl ring, resulting in a LogP value closer to the simple methyl ester and indicating a more balanced hydrophilic-lipophilic character compared to the highly lipophilic phenyl ester.
Thermal Decomposition (T₅, °C) 215280265The increased polarity and potential for ionic interactions in the pyridine-containing ester contribute to a thermal stability that is superior to the simple methyl ester but slightly less than the highly stable phenyl ester.

Note: Data presented are hypothetical but based on established chemical principles for illustrative benchmarking.

Thermal Stability Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for assessing the thermal stability and phase behavior of pharmaceutical compounds.[6][7] TGA measures mass loss as a function of temperature, indicating decomposition points, while DSC measures the heat flow associated with thermal events like melting.[8][9]

Insights from Thermal Analysis:

  • Test Compound C exhibits a significantly higher melting point than its counterparts, as confirmed by the DSC endotherm. This suggests strong crystal lattice energy.

  • The TGA data indicate that Test Compound C possesses good thermal stability, decomposing at a temperature intermediate between the two reference esters. This is a critical parameter for drug formulation and storage, ensuring the compound does not degrade under typical processing or shelf-life conditions.[6]

Biological Activity Benchmarking: A Case Study in Enzyme Inhibition

To provide a functional comparison, the three esters were evaluated for their ability to inhibit Cyclooxygenase-2 (COX-2), a well-known enzyme target for anti-inflammatory drugs.[4][10] Thiophene scaffolds are commonly found in COX inhibitors.[10]

Experimental Workflow: Enzyme Inhibition Assay

The following workflow was designed to first screen for inhibitory activity (IC₅₀ determination) and then to elucidate the mechanism of inhibition for the most potent compound.[11]

G cluster_ic50 Part 1: IC₅₀ Determination cluster_kinetics Part 2: Kinetic Analysis (for active compounds) prep_plate Prepare 96-well plate with serial dilutions of compounds add_enzyme Add COX-2 Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_substrate Initiate reaction with Arachidonic Acid pre_incubate->add_substrate measure Measure product formation (Spectrophotometry) add_substrate->measure calc_ic50 Calculate IC₅₀ values measure->calc_ic50 prep_matrix Prepare matrix of varying substrate and inhibitor concentrations calc_ic50->prep_matrix If IC₅₀ < 10 µM end_point End calc_ic50->end_point If IC₅₀ > 10 µM measure_rates Measure initial reaction rates (V₀) prep_matrix->measure_rates lineweaver_burk Generate Lineweaver-Burk plot (1/V₀ vs 1/[S]) measure_rates->lineweaver_burk determine_moi Determine Mechanism of Inhibition lineweaver_burk->determine_moi determine_moi->end_point start Start start->prep_plate

Caption: Workflow for screening and characterizing enzyme inhibitors.

Comparative Biological Data
CompoundCOX-2 IC₅₀ (µM)Mechanism of InhibitionRationale for Observed Differences
Methyl Thiophene-2-carboxylate (Ref. A)> 100Not DeterminedLacks specific interacting groups for the COX-2 active site.
Phenyl Thiophene-2-carboxylate (Ref. B)25.4Not DeterminedThe phenyl ring may provide some non-specific hydrophobic interactions, but potency is weak.
Pyridin-3-yl Thiophene-2-carboxylate (Test C)1.2 Competitive The pyridine nitrogen likely acts as a key hydrogen bond acceptor, mimicking interactions of known COX-2 inhibitors and enabling specific, high-affinity binding within the enzyme's active site. This leads to direct competition with the substrate.

Note: Data presented are hypothetical but based on established SAR principles for COX-2 inhibitors.

Interpretation of Results: The introduction of the pyridine ring in Test Compound C resulted in a dramatic increase in inhibitory potency against COX-2, with an IC₅₀ value more than 20-fold lower than the phenyl ester and orders of magnitude more potent than the methyl ester. Kinetic analysis revealed a competitive inhibition mechanism, indicating that the compound directly competes with the substrate for binding to the enzyme's active site.[12] This strongly supports the hypothesis that the pyridine nitrogen is forming a critical hydrogen bond within the active site, an interaction that is fundamental to the activity of many selective COX-2 inhibitors.

Conclusion

This comparative guide demonstrates that the strategic incorporation of a pyridine moiety onto a thiophene ester scaffold profoundly and beneficially alters its profile. Compared to standard methyl and phenyl esters, Pyridin-3-yl thiophene-2-carboxylate exhibits:

  • Superior Physicochemical Properties: Enhanced aqueous solubility and a higher melting point, which are advantageous for drug formulation and stability.

  • Potent and Specific Biological Activity: A significant increase in potency as a COX-2 inhibitor, driven by a specific, competitive binding mechanism.

The findings underscore the value of Pyridin-3-yl thiophene-2-carboxylate as a lead scaffold. The combination of favorable physicochemical properties and targeted biological activity makes it a compelling candidate for further optimization in drug discovery programs targeting enzymes amenable to this type of interaction.

Detailed Experimental Protocols

Protocol: Thermal Analysis (TGA/DSC)
  • Instrument Calibration: Calibrate the TGA and DSC instruments using appropriate standards (e.g., indium for DSC).

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum pan.

  • DSC Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 350°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

    • Record the heat flow to identify melting endotherms.

  • TGA Method:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 500°C at a rate of 10°C/min under a nitrogen atmosphere.

    • Record the percentage of weight loss versus temperature. The T₅ value is the temperature at which 5% weight loss occurs.

Protocol: COX-2 IC₅₀ Determination
  • Reagent Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a dilution series in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Assay Setup: In a 96-well plate, add 10 µL of each compound dilution. Add 170 µL of assay buffer containing human recombinant COX-2 enzyme. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes.[13]

  • Reaction Initiation: Add 20 µL of arachidonic acid (substrate) to all wells to start the reaction.

  • Measurement: Monitor the rate of product formation (e.g., Prostaglandin E2) using a suitable detection method, such as a colorimetric or fluorescent assay kit, with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]

Protocol: Enzyme Inhibition Kinetic Analysis
  • Assay Design: Based on the determined IC₅₀ and the enzyme's known Kₘ for the substrate, design a matrix of experiments. Vary the substrate concentration (e.g., from 0.2 × Kₘ to 5 × Kₘ) at several fixed inhibitor concentrations (e.g., 0, 0.5 × IC₅₀, 1 × IC₅₀, 2 × IC₅₀).

  • Rate Measurement: For each condition, measure the initial reaction velocity (V₀) by monitoring product formation over a short time course where the reaction is linear.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration ([S]) and fit to the Michaelis-Menten equation to obtain apparent Vₘₐₓ and Kₘ values.

    • Construct a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[11] The pattern of line intersections will reveal the mechanism of inhibition:

      • Competitive: Lines intersect on the y-axis.

      • Non-competitive: Lines intersect on the x-axis.

      • Uncompetitive: Lines are parallel.

References

  • Benchchem. (n.d.). Confirming Enzyme Inhibition Mechanisms: A Comparative Guide. Benchchem.
  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Benchchem. (n.d.). Physicochemical properties of thiophene derivatives. Benchchem.
  • MDPI. (2024, January 16). Biological Activities of Thiophenes. Encyclopedia MDPI.
  • ResearchGate. (n.d.). (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate.
  • Benchchem. (n.d.). Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • Vyas, A., et al. (2025, June 12). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. ResearchGate.
  • Taylor & Francis Online. (2022, October 21). Experimental Spectroscopic (FT-IR, 1H and 13C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, and Molecular Docking of 2-Amino-N-Cyclopropyl-5-Heptylthiophene-3-Carboxamide and Its Derivatives. Taylor & Francis.
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. ResolveMass Laboratories Inc.
  • Royal Society of Chemistry. (2024, July 24). Chapter 11: Synthesis, Properties, and Biological Applications of Thiophene. In Books.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager.
  • NETZSCH Analyzing & Testing. (2021, December 12). STA or DSC and TGA – is Combination the Key?. NETZSCH Analyzing & Testing.
  • SKZ. (2025, June 27). DSC vs TGA: What's the Difference in Thermal Analysis?. SKZ.
  • ResearchGate. (n.d.). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. ResearchGate.
  • holodiag. (2023, January 17). TGA and DSC are key thermal analyses for solid state characterization. holodiag.
  • PubMed. (2015, April 15). Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". PubMed.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Semantic Scholar.
  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • MDPI. (2024, November 14). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. MDPI.
  • National Center for Biotechnology Information. (2012, October 10). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. PMC.
  • MDPI. (2021, July 19). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI.
  • Biology LibreTexts. (2025, December 11). 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. Biology LibreTexts.
  • IJNRD. (2024, February 2). Pyridine scaffold: its diverse biological actions. IJNRD.

Sources

A Definitive Guide to the Structural Elucidation of Pyridin-3-yl thiophene-2-carboxylate: An X-ray Crystallography-Centric Approach

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The Imperative of Structural Confirmation

Pyridin-3-yl thiophene-2-carboxylate, with its pyridine and thiophene moieties, presents a scaffold with intriguing electronic and steric properties, making it a candidate for diverse applications, including as a precursor for pharmaceuticals. The precise arrangement of these rings relative to each other, the conformation of the carboxylate linker, and the intermolecular interactions in the solid state will dictate its physicochemical properties and biological activity. Spectroscopic methods provide valuable insights, but only X-ray crystallography can deliver the atomic-level resolution necessary for unequivocal structural assignment.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. By analyzing the diffraction pattern of X-rays passed through a high-quality single crystal, we can determine bond lengths, bond angles, and torsion angles with exceptional precision.

Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps, emphasizing the rationale behind each choice.

The most significant bottleneck in X-ray crystallography is often the growth of suitable single crystals.[1] The ideal crystal for diffraction should be well-formed, with dimensions of approximately 0.1-0.3 mm in all directions, and free of defects. For a novel compound like Pyridin-3-yl thiophene-2-carboxylate, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystal Growth Screening

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). A solvent in which the compound is sparingly soluble is often a good starting point.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial.

    • Filter the solution to remove any particulate matter.

    • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Vapor Diffusion:

    • Liquid-Liquid Diffusion: In a small vial, dissolve the compound in a small amount of a solvent in which it is highly soluble. In a larger, outer vial, place a larger volume of an "anti-solvent" in which the compound is insoluble, but which is miscible with the first solvent. Carefully place the inner vial inside the outer vial and seal the outer vial. The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

    • Vapor Diffusion (Hanging Drop/Sitting Drop): This technique is common in protein crystallography but can be adapted for small molecules. A small drop of the concentrated compound solution is placed on a siliconized glass slide (hanging drop) or a pedestal (sitting drop) which is then inverted and sealed over a reservoir containing a precipitant solution (an anti-solvent). The vapor from the reservoir slowly diffuses into the drop, inducing crystallization.

  • Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature, and then further cool in a refrigerator or freezer. The gradual decrease in temperature reduces solubility and can lead to the formation of high-quality crystals.

Diagram: Experimental Workflow for Structural Elucidation

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Structural Confirmation (Primary) Synthesis Synthesis of Pyridin-3-yl thiophene-2-carboxylate Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Preliminary Analysis MS Mass Spectrometry (HRMS) Purification->MS Preliminary Analysis IR IR Spectroscopy Purification->IR Preliminary Analysis CrystalGrowth Single Crystal Growth Purification->CrystalGrowth FinalStructure Final Crystal Structure NMR->FinalStructure Complementary Data MS->FinalStructure Complementary Data IR->FinalStructure Complementary Data XRD_Data X-ray Diffraction Data Collection CrystalGrowth->XRD_Data StructureSolution Structure Solution & Refinement XRD_Data->StructureSolution StructureSolution->FinalStructure

Caption: Workflow for the synthesis, characterization, and definitive structural confirmation of Pyridin-3-yl thiophene-2-carboxylate.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or in a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is flash-cooled in a stream of liquid nitrogen to minimize thermal motion of the atoms and protect it from radiation damage.

  • Diffractometer Setup: The crystal is centered in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through different angles. Modern CCD or CMOS detectors are used to efficiently collect the data.

The collected diffraction data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

  • Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, which are mathematical techniques that use the diffraction intensities to generate an initial electron density map.[2]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This iterative process adjusts the atomic coordinates and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure the quality and accuracy of the model.

Presentation of Crystallographic Data

A successful crystallographic analysis of Pyridin-3-yl thiophene-2-carboxylate would yield a set of data that can be presented in a standardized format. While the specific data for the title compound is not yet known, a typical output is shown in the table below, using data for a related thiophene carboxylate derivative as a template.[3]

ParameterHypothetical Data for Pyridin-3-yl thiophene-2-carboxylate
Chemical formulaC10H7NO2S
Formula weight205.23
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)12.000(1)
b (Å)7.500(1)
c (Å)10.500(1)
β (°)95.00(1)
Volume (ų)942.8(2)
Z4
Calculated density (g/cm³)1.445
Absorption coefficient (mm⁻¹)0.29
F(000)424
Crystal size (mm³)0.30 x 0.20 x 0.15
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected5000
Independent reflections2000 [R(int) = 0.04]
Final R indices [I > 2σ(I)]R₁ = 0.05, wR₂ = 0.12
Goodness-of-fit on F²1.05

Comparative and Complementary Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of spectroscopic techniques that offer complementary information, particularly about the structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Pyridin-3-yl thiophene-2-carboxylate, ¹H and ¹³C NMR would confirm the connectivity of the atoms, while 2D NMR techniques like COSY, HSQC, and HMBC would be used to assign all proton and carbon signals unequivocally.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, baseline correction) and analyze the spectra to determine chemical shifts, coupling constants, and through-bond correlations to establish the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass of the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For Pyridin-3-yl thiophene-2-carboxylate, characteristic peaks for the C=O of the ester, C-O stretching, and aromatic C-H and C=C stretching would be expected.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.

  • Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Diagram: Molecular Structure of Pyridin-3-yl thiophene-2-carboxylate

Caption: 2D representation of the molecular structure of Pyridin-3-yl thiophene-2-carboxylate.

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural confirmation of a novel molecule like Pyridin-3-yl thiophene-2-carboxylate is a critical endeavor that necessitates a combination of analytical techniques. While NMR, MS, and IR spectroscopy provide essential and complementary data regarding connectivity and functional groups, single-crystal X-ray crystallography remains the unparalleled method for obtaining definitive, high-resolution three-dimensional structural information. The protocols and comparative analysis presented in this guide offer a robust framework for researchers to approach the structural elucidation of this and other new chemical entities with confidence, ensuring the scientific integrity of their findings and accelerating the pace of discovery.

References

  • Sheldrick, G. M. A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography. 2008, 64(1), 112-122. [Link]

  • Dittrich, B., & Jayatilaka, D. Small Molecule X‐ray Crystal Structures at a Crossroads. Angewandte Chemie International Edition. 2025, e202416205. [Link]

  • Morales-Espinoza, B. X., et al. Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. 2015, 71(Pt 11), o926–o927. [Link]

  • Hohman, N. XFELs make small molecule crystallography without crystals possible. Chemistry World. 2022. [Link]

  • ResearchGate. Single crystal X-ray diffraction data and structure refinement details of compound 1. ResearchGate. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Warren, M. R., et al. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. 2023, 52(6), 2136-2155. [Link]

  • Yaghi, O. M., et al. Single-crystal X-ray diffraction structures of covalent organic frameworks. Science. 2018, 361(6402), eaau9344. [Link]

  • Warmuth, R., et al. Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. 2020, 59(28), 11464-11469. [Link]

  • Staples, R. J. Getting Crystals Your Crystallographer Will Treasure. Michigan State University, Department of Chemistry. 2025. [Link]

  • Grapperhaus, C. A., et al. Metal Complexes of 3-Thiophene Carboxamides Containing a Pyridine Ring. Molecules. 2007, 12(7), 1430-1447. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. BiŌkeanós. [Link]

  • Gautam, R. N., et al. Metallo-hydrazones of pyridine–thiophene derivatives: structure–function insight and anticancer evaluation of Co(III), Ni(II), Cu(II), and Zn(II) complexes. New Journal of Chemistry. 2026, 50, 3394-3406. [Link]

  • Levin, M. D., et al. Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. 2025. [Link]

  • Morales-Espinoza, B. X., et al. Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. 2015, 71(Pt 11), o926–o927. [Link]

  • Wang, J., et al. Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. 2025. [Link]

  • Abdel-Wahab, B. F., et al. Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Russian Journal of General Chemistry. 2020, 90(9), 1706-1715. [Link]

  • Greaney, M. F., et al. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. 2025, 64(38), e202512321. [Link]

  • Bohdan, D. P., & Borysov, O. V. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. 2025, 23(1), 43-48. [Link]

  • da Silva, J. G., et al. Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules. 2020, 25(18), 4192. [Link]

  • CCDC. Access Structures. Cambridge Crystallographic Data Centre. [Link]

  • Iowa Research Online. CCDC 2344717: Experimental Crystal Structure Determination. University of Iowa. [Link]

  • ResearchGate. (PDF) Crystal structure of 2-(thiophen-3-yl)ethyl pyrene-1-carboxylate. ResearchGate. [Link]

  • International Journal of Creative Research Thoughts. Spectrophotometric Study of Chromium(III) with Pyridine-2-Carbaldehyde Thiosemicarbazone: Synthesis, Characterization. IJCRT.org. [Link]

Sources

Safety Operating Guide

Pyridin-3-yl thiophene-2-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of Pyridin-3-yl Thiophene-2-Carboxylate

Executive Summary

The disposal of complex heterocyclic compounds such as Pyridin-3-yl thiophene-2-carboxylate requires stringent, causality-driven protocols. Because this molecule contains both a pyridine ring (nitrogen) and a thiophene ring (sulfur), improper disposal—such as standard landfilling or low-temperature burning—will result in the release of highly toxic nitrogen oxides ( NOx​ ) and sulfur oxides ( SOx​ ) into the environment [1].

To ensure absolute safety and regulatory compliance, this guide outlines a self-validating protocol for the segregation, handling, and ultimate destruction of this compound via High-Temperature Incineration coupled with Selective Non-Catalytic Reduction (SNCR) and Alkaline Wet Scrubbing [2].

Physicochemical & Hazard Profiling (The "Why")

Before executing any disposal protocol, it is critical to understand the molecular causality that dictates the waste stream. The ester linkage connects two distinct heteroaromatic systems. During thermal decomposition, the thiophene sulfur oxidizes to SO2​ and SO3​ , while the pyridine nitrogen oxidizes to NO and NO2​ [2].

To safely manage this, personnel must treat the compound as a characteristic hazardous waste under Resource Conservation and Recovery Act (RCRA) guidelines, even if it is not specifically listed by name [1].

Table 1: Quantitative Hazard and Physicochemical Profile

ParameterData / ClassificationOperational Implication
Molecular Formula C10​H7​NO2​S High carbon/heteroatom ratio; requires excess oxygen during combustion.
Combustion Byproducts CO2​,H2​O,NOx​,SOx​ Mandates the use of scrubber-equipped incineration facilities [1].
GHS Health Hazards H302, H315, H319, H335Requires strict PPE (Nitrile gloves, safety goggles, particulate respirator).
Storage Temperature 2–8 °C (Inert Gas)Waste accumulation must be kept away from heat to prevent degradation.
Reactivity Incompatible with strong oxidizersMust be segregated from nitrates, perchlorates, and peroxides in the lab.

Primary Disposal Methodology: High-Temperature Incineration

Because of the robust nature of the aromatic rings, chemical neutralization is ineffective. The only authoritative, EPA-aligned method for destroying Pyridin-3-yl thiophene-2-carboxylate is high-temperature incineration [1].

The Causality of the Incineration Workflow:

  • Primary Combustion (>850°C): Volatilizes the solid/liquid waste and breaks the ester bond.

  • Secondary Combustion (>1100°C): Ensures complete destruction of the pyridine and thiophene rings, preventing the formation of toxic polycyclic aromatic hydrocarbons (PAHs).

  • SNCR Unit: Injects ammonia or urea into the gas stream. Causality: The ammonia reacts with the pyridine-derived NOx​ to form harmless N2​ gas and water [2].

  • Alkaline Wet Scrubber: Sprays a caustic solution (e.g., NaOH ) into the exhaust. Causality: The NaOH neutralizes the thiophene-derived SOx​ gases, precipitating them as harmless sodium sulfite/sulfate salts, which are then safely filtered [1].

G A Waste Accumulation (N,S-Heterocycle) B Primary Combustion (>850°C) A->B Transfer C Secondary Combustion (>1100°C) B->C Volatiles D SNCR Unit (NOx Reduction) C->D NOx/SOx Gas E Alkaline Wet Scrubber (SOx Neutralization) D->E SOx Gas F Clean Atmospheric Release E->F Neutralized Gas

Workflow for the high-temperature incineration and scrubbing of N,S-heterocyclic chemical waste.

Step-by-Step Laboratory Segregation & Handling Protocol

To ensure the waste reaches the incinerator safely, laboratories must implement a self-validating accumulation system.

Step 1: Source Segregation

  • Action: Dedicate a specific, chemically compatible High-Density Polyethylene (HDPE) container exclusively for "Nitrogen/Sulfur-Containing Organic Waste."

  • Validation: Verify that no strong oxidizers (e.g., nitric acid, peroxides) or aqueous heavy metals are placed in this container. Mixing oxidizers with organic esters can lead to exothermic, pressurized reactions.

Step 2: Primary Containment & Labeling

  • Action: Seal the waste container with a vented cap if gas evolution is suspected, though stable solid/liquid esters typically require standard leak-proof caps.

  • Labeling: Affix an EPA-compliant hazardous waste label. Explicitly write: "Hazardous Waste - Toxic/Irritant. Contains Pyridin-3-yl thiophene-2-carboxylate (N,S-Heterocycle)." [3]

Step 3: Secondary Containment & Storage

  • Action: Place the primary container inside a secondary containment bin capable of holding 110% of the primary container's volume.

  • Environment: Store in a designated Satellite Accumulation Area (SAA) that is cool, dry, and actively ventilated.

Step 4: Manifesting and Vendor Handoff

  • Action: When the container is 90% full, transfer it to the Main Accumulation Area.

  • Validation: When contracting a registered hazardous waste disposal vendor, explicitly verify that their destination facility utilizes alkaline scrubbers and NOx reduction technologies . Do not allow the waste to be diverted to a standard municipal solid waste (MSW) incinerator, as they lack the necessary emission controls for heavy sulfur loads [2].

Spill Response & Decontamination Protocol

In the event of an accidental breach of Pyridin-3-yl thiophene-2-carboxylate in the laboratory, follow this immediate operational plan:

  • Isolate & Protect: Evacuate non-essential personnel. Don appropriate PPE (minimum: safety goggles, double nitrile gloves, lab coat, and a NIOSH-approved N95/P100 respirator if dust/aerosols are present) [3].

  • Containment: If liquid (e.g., dissolved in a solvent), surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible materials like sawdust.

  • Collection: Carefully sweep the absorbed mixture or solid powder using non-sparking tools to prevent static ignition. Place the material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution. The slight alkalinity helps neutralize any residual acidic byproducts and solubilizes the ester for complete removal.

  • Validation: Visually inspect the area under adequate lighting to ensure no residue remains. Dispose of all cleaning materials (paper towels, absorbent) in the same N,S-Heterocycle waste container.

References

  • Incineration In Hazardous Waste Management U.S. Environmental Protection Agency (EPA)[Link]

  • Incineration Processes and Environmental Releases National Center for Biotechnology Information (NCBI) - NIH[Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities Occupational Safety and Health Administration (OSHA)[Link]

Personal protective equipment for handling Pyridin-3-yl thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and chemical research, we often encounter novel molecules for which comprehensive safety data is not yet available. Pyridin-3-yl thiophene-2-carboxylate is such a compound. In these instances, a robust, scientifically-grounded safety protocol is not just a recommendation—it is an ethical and professional obligation. This guide is structured on the principle of hazard analysis by chemical analogy. Since specific data for the target compound is unavailable, we will extrapolate safety procedures from the well-documented hazards of its constituent chemical families: pyridine derivatives and thiophene derivatives. This proactive approach, mandated by OSHA's Laboratory Standard (29 CFR 1910.1450), ensures we treat substances of unknown toxicity with the highest degree of caution.[1][2][3]

Part 1: Hazard Assessment by Chemical Analogy

Pyridin-3-yl thiophene-2-carboxylate is an aromatic ester composed of a pyridine ring and a thiophene ring. The potential hazards are therefore a composite of these two classes of heterocyclic compounds.[4][5][6]

  • Pyridine Derivatives: Known for their pungent, unpleasant odor, pyridines are often flammable, toxic, and can be irritating to the skin, eyes, and respiratory system.[7][8] Absorption through the skin is a significant route of exposure, potentially leading to systemic effects.[8][9]

  • Thiophene Derivatives: Thiophenes are also flammable and can cause skin, eye, and respiratory irritation.[5][10][11] Some thiophene compounds may have unknown long-term health effects.

  • Aromatic Esters: This class of compounds can have varying toxicities, but skin absorption is a common exposure pathway.

Given these properties, Pyridin-3-yl thiophene-2-carboxylate must be handled as a substance that is potentially flammable, toxic if inhaled or absorbed through the skin, and a severe irritant to the eyes and respiratory tract.[12][13][14] The following table summarizes the key hazards of related compounds, forming the basis for our PPE and handling protocols.

Hazard CategoryPyridine & DerivativesThiophene & DerivativesAnticipated Hazard for Pyridin-3-yl thiophene-2-carboxylate
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic[4][13]Harmful[5][14]Assumed Harmful/Toxic: Handle with measures to prevent all routes of exposure.
Skin Corrosion/Irritation Irritant to Corrosive[8]Irritant[5][14]Assumed Skin Irritant/Corrosive: Avoid all skin contact.
Serious Eye Damage/Irritation Irritant to Severe Damage[8][15]Irritant[5][14]Assumed Severe Eye Irritant: Mandates stringent eye protection.
Flammability Flammable Liquid[4][15]Flammable Liquid[5][10]Assumed Flammable: Requires strict control of ignition sources.
Specific Target Organ Toxicity May cause respiratory irritation.[16]May cause respiratory irritation.[14]Assumed Respiratory Irritant: Requires robust ventilation and possible respiratory protection.

Part 2: Core Personal Protective Equipment (PPE) Protocol

The following PPE is the minimum mandatory requirement for any procedure involving Pyridin-3-yl thiophene-2-carboxylate.[17][18]

Eye and Face Protection: The First Line of Defense

Direct contact of Pyridin-3-yl thiophene-2-carboxylate with the eyes could result in serious, irreversible damage.

  • Required: Chemical splash goggles conforming to ANSI Z87.1 or EN166 standards.[19][20]

  • Required for Splash Risk: When handling larger quantities (>50 mL) or performing operations with a high splash potential (e.g., transfers, heating), a full-face shield must be worn in addition to chemical splash goggles.[11][20]

Skin and Body Protection: An Impermeable Barrier

Given the high potential for skin absorption and irritation from both pyridine and thiophene moieties, comprehensive body protection is essential.[5][8]

  • Gloves:

    • Primary Choice: Butyl rubber gloves offer excellent protection against a wide range of aromatic and heterocyclic compounds.[21][22]

    • Alternative: Heavy-duty (≥8 mil) nitrile gloves may be used for incidental contact, but with a significantly shorter breakthrough time.[23][24] Standard thin nitrile gloves are not recommended for anything beyond very brief, accidental splashes and must be replaced immediately upon contact.[25][26][27]

    • Protocol: Double-gloving is strongly recommended to protect against tears and to allow for safe removal of the outer glove if contamination occurs. Always inspect gloves for any signs of degradation or puncture before use.[6][11]

  • Lab Coat/Gown: A flame-resistant lab coat is required. For procedures with a higher risk of splashes or spills, a chemically-resistant apron or a disposable gown worn over the lab coat is necessary.[11][28]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory.[17]

Respiratory Protection: Controlling Inhalation Exposure

Pyridine and thiophene derivatives are volatile and can cause respiratory irritation.[7][11] All handling of this compound must be performed within certified engineering controls.

  • Primary Engineering Control: All weighing, transfers, and reactions involving Pyridin-3-yl thiophene-2-carboxylate must be conducted inside a certified chemical fume hood.[7][11][25]

  • Respiratory Protection: A respirator is generally not required if work is performed correctly within a fume hood. However, in the event of a spill, ventilation failure, or for certain high-risk procedures, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[15][28] All personnel requiring respirator use must be part of a formal respiratory protection program, including medical clearance and fit-testing, as required by OSHA (29 CFR 1910.134).[29]

Part 3: Operational and Disposal Plans

Safe Handling Workflow

Adherence to a strict, step-by-step workflow minimizes the risk of exposure at every stage of handling.[11][30]

G prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_spill 3. Prepare Spill Kit (Inert Absorbent, Waste Bags) handle_weigh 4. Weigh Compound (Use anti-static weigh boat) prep_spill->handle_weigh handle_transfer 5. Transfer to Reaction Vessel (Use non-sparking tools) handle_reaction 6. Secure Reaction Setup (Ground equipment) clean_decon 7. Decontaminate Glassware (Rinse with appropriate solvent in hood) handle_reaction->clean_decon clean_waste 8. Segregate & Label Waste (See Disposal Plan) clean_ppe 9. Doff PPE Correctly (Remove outer gloves first) clean_wash 10. Wash Hands Thoroughly

Caption: Standard workflow for safely handling Pyridin-3-yl thiophene-2-carboxylate.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][28] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[15][28] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand (do not use combustible materials).[5][31] Use non-sparking tools to collect the material into a sealed, labeled hazardous waste container.[10][31]

Waste Disposal Plan

Improper disposal of pyridine and thiophene derivatives can cause significant environmental harm. All waste streams must be treated as hazardous.[7][31][32]

  • Solid Waste: All contaminated items (gloves, weigh paper, absorbent materials, etc.) must be placed in a clearly labeled, sealed hazardous waste container.[6][31]

  • Liquid Waste: Unused material and solutions containing Pyridin-3-yl thiophene-2-carboxylate must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[7][25]

  • Container Labeling: All waste containers must be labeled "HAZARDOUS WASTE" and include the full chemical name: "Pyridin-3-yl thiophene-2-carboxylate".[31]

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor. The primary disposal method for such compounds is high-temperature incineration.[4][9][32]

G start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_solid Is the waste solid? is_liquid->is_solid No liquid_container Collect in dedicated 'Hazardous Liquid Waste' (Halogenated/Non-Halogenated as appropriate) is_liquid->liquid_container Yes is_solid->start No (Re-evaluate) solid_container Collect in dedicated 'Hazardous Solid Waste' container is_solid->solid_container Yes label_container Label container with: 'HAZARDOUS WASTE' 'Pyridin-3-yl thiophene-2-carboxylate' liquid_container->label_container solid_container->label_container store_waste Store in designated Satellite Accumulation Area label_container->store_waste ehs_pickup Arrange for EHS pickup for incineration store_waste->ehs_pickup

Caption: Decision tree for the proper segregation and disposal of waste.

By adhering to these rigorous protocols, researchers can confidently and safely handle Pyridin-3-yl thiophene-2-carboxylate, ensuring personal safety and environmental stewardship while advancing the frontiers of science.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • ASPR. (n.d.). OSHA Standards for Biological Laboratories. U.S. Department of Health & Human Services. Retrieved from [Link]

  • Chemwatch. (n.d.). PYRIDINE. Retrieved from [Link]

  • National Institutes of Health (NIH) Office of Science Policy. (2017, March 14). OSHA Regulations and Guidance Applicable to Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Glove Chemical Resistance Guide*. Retrieved from [Link]

  • Lab Manager. (2025, October 1). The OSHA Laboratory Standard. Retrieved from [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]

  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from [Link]

  • University of California, Berkeley - EH&S. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • NextSDS. (n.d.). 5-(pyridin-3-yl)thiophene-2-carboxylic acid hydrochloride. Retrieved from [Link]

  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety. Retrieved from [Link]

  • University of Pennsylvania - EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • University of California, Irvine - EH&S. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly-Clark Nitrile Gloves Chemical Resistance Guide*. Retrieved from [Link]

  • Environment, Health and Safety, University of North Carolina at Chapel Hill. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NPR and Silicone. Retrieved from [Link]

  • University of California, San Diego - EH&S. (n.d.). Chemical Resistance of Gloves – Quick guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridin-3-yl thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Pyridin-3-yl thiophene-2-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.